XMD8-87
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHCXISMKHLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
XMD8-87: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of XMD8-87, a potent and selective inhibitor of Tyrosine-protein kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1). This document consolidates key findings, quantitative data, and detailed experimental protocols to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of TNK2[1][2]. By binding to the ATP-binding pocket of the TNK2 kinase domain, this compound effectively blocks the transfer of phosphate from ATP to its substrate proteins. This inhibition of TNK2's catalytic activity disrupts downstream signaling pathways, ultimately impacting cell proliferation and survival. While primarily targeting TNK2, this compound has been observed to have off-target effects on other kinases, most notably Extracellular signal-regulated kinase 5 (ERK5), although with significantly lower potency[1].
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.
Table 1: In Vitro Inhibitory Activity against TNK2
| Target | Mutation | Assay Type | IC50 (nM) | Kd (nM) |
| TNK2 | - | Invitrogen Kinase Assay | 35.4 | - |
| TNK2 | - | Ambit Binding Assay | - | 15 |
| TNK2 | D163E | Ba/F3 Cell Proliferation | 38 | - |
| TNK2 | R806Q | Ba/F3 Cell Proliferation | 113 | - |
Data sourced from multiple references[2][3][4][5][6][7].
Table 2: Kinase Selectivity Profile of this compound
| Off-Target Kinase | Assay Type | Kd (nM) | IC50 (nM) |
| BRK | Ambit Binding Assay | 37 | - |
| BRK | Invitrogen Kinase Assay | - | 47 |
| FRK | Ambit Binding Assay | 96 | - |
| FRK | Invitrogen Kinase Assay | - | 264 |
| TNK1 | Ambit Binding Assay | 110 | - |
| GAK | Ambit Binding Assay | 270 | - |
| DCAMKL1 | Ambit Binding Assay | 280 | - |
| CSF1R | Ambit Binding Assay | 330 | - |
| CSF1R | Invitrogen Kinase Assay | - | 428 |
| DCAMKL2 | Ambit Binding Assay | 690 | - |
| DCAMKL2 | Invitrogen Kinase Assay | - | 3200 |
| ERK5 | KinomeScan | Potential Off-Target | - |
This table presents a selection of off-target kinases identified through KinomeScan and subsequent validation assays. Data sourced from reference[1].
Signaling Pathways Modulated by this compound
TNK2 is a critical node in various signaling pathways initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding and activation of EGFR, TNK2 is recruited and activated, leading to the phosphorylation of downstream substrates that regulate cell growth, proliferation, and survival. This compound, by inhibiting TNK2, effectively attenuates these downstream signals.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against TNK2.
Methodology:
-
Reagent Preparation: Recombinant human TNK2 enzyme, a suitable kinase assay buffer, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction:
-
TNK2 enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a 96-well plate.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The final ATP concentration is typically at its Km value.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.
-
Data Analysis: The luminescence or fluorescence signals are plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTS Assay)
This protocol describes the assessment of this compound's effect on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express wild-type or mutant TNK2 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours)[3].
-
MTS Reagent Addition: Following the incubation period, a methanethiosulfonate (MTS)-based reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance is then measured at 490 nm[3].
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the EC50 value is calculated.
Western Blotting for Phospho-TNK2 Inhibition
This protocol details the procedure to assess the inhibition of TNK2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: 293T cells are transiently transfected to express a TNK2 construct. The cells are then treated with various concentrations of this compound or DMSO for a defined period (e.g., 6 hours)[4].
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated TNK2 (p-TNK2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-TNK2 bands is quantified and normalized to the loading control.
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of TNK2. Its ability to effectively block TNK2 activity and downstream signaling pathways makes it a valuable tool for studying the biological functions of TNK2 and a potential starting point for the development of novel therapeutic agents targeting TNK2-driven diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of TNK2 and the therapeutic potential of its inhibition.
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound|XMD8 87|TNK2 inhibitor [dcchemicals.com]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to XMD8-87: A Selective Inhibitor of Ack1/TNK2 Tyrosine Kinase
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Activated Cdc42-associated kinase 1 (Ack1), also known as Tyrosine Kinase Non-receptor 2 (TNK2), is a non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in a variety of human cancers.[1][2][3] Encoded by the TNK2 gene on chromosome 3q29, Ack1 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to intracellular effectors, promoting cell survival, proliferation, and resistance to therapy.[1][4] Its aberrant activation, amplification, or mutation is correlated with disease progression and poor prognosis in cancers such as prostate, breast, lung, and ovarian cancer.[1][4][5] XMD8-87 is a potent and selective small-molecule inhibitor of Ack1/TNK2, serving as a critical chemical probe for elucidating Ack1 signaling and as a lead compound for therapeutic development.[6][7] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the Ack1/TNK2 kinase domain.[8][9] By occupying the ATP-binding pocket, it prevents the phosphotransfer reaction from ATP to the tyrosine residues of Ack1's substrates, thereby blocking its kinase activity and the subsequent activation of downstream oncogenic signaling pathways.
Quantitative Data and Efficacy
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency of this compound against Ack1/TNK2
| Parameter | Target | Value | Assay Method | Reference |
|---|---|---|---|---|
| IC₅₀ | TNK2 (D163E mutant) | 38 nM | Cell-based (Ba/F3) | [6][10][11][12] |
| IC₅₀ | TNK2 (R806Q mutant) | 113 nM | Cell-based (Ba/F3) | [6][10][11][12] |
| IC₅₀ | TNK2 | 35.4 nM | Invitrogen Kinase Assay | [9] |
| IC₅₀ | TNK2 | 1.9 µM | ELISA Assay | [7][13] |
| K_d_ | TNK2 | 15 nM | Ambit Binding Assay |[7][9][14] |
Table 2: Kinase Selectivity Profile of this compound
| Off-Target Kinase | K_d_ (nM) | IC₅₀ (nM) | Assay Method | Reference |
|---|---|---|---|---|
| BRK | 37 | 47 | Ambit Binding, Invitrogen Kinase | [8][9] |
| FRK | 96 | 264 | Ambit Binding, Invitrogen Kinase | [8][9] |
| TNK1 | 110 | N/A | Ambit Binding | [8][9] |
| GAK | 270 | N/A | Ambit Binding | [8][9] |
| DCAMKL1 | 280 | N/A | Ambit Binding | [8][9] |
| CSF1R | 330 | 428 | Ambit Binding, Invitrogen Kinase | [8][9] |
A comprehensive KinomeScan profiling at a 10 µM screening concentration demonstrated excellent selectivity for this compound.[8]
Table 3: Cellular Activity of this compound
| Cell Line / Context | Parameter | Value | Assay | Reference |
|---|---|---|---|---|
| Ba/F3 (expressing TNK2 D163E) | EC₅₀ | 190 nM | Anti-proliferation | [8] |
| Ba/F3 (parental) | EC₅₀ | >10 µM | Anti-proliferation | [8] |
| HEK293 | Inhibition | 2 µM | EGF-induced Autophosphorylation | [7][14] |
| A549 Lung Cancer | Inhibition | 10 µM | Cell Growth |[7] |
Ack1/TNK2 Signaling Pathways and Inhibition by this compound
Ack1/TNK2 integrates signals from upstream growth factor receptors to regulate multiple downstream effectors crucial for cancer cell function.
Ack1 is activated by various receptor tyrosine kinases (RTKs) following ligand binding. This interaction relieves autoinhibition and promotes Ack1 autophosphorylation and activation.[1]
Caption: Upstream activation of Ack1 by Receptor Tyrosine Kinases (RTKs).
Once activated, Ack1 phosphorylates a unique set of substrates, notably distinct from other kinase pathways, leading to the activation of pro-survival and pro-proliferative signaling.[1][15]
Caption: Key downstream effectors of activated Ack1/TNK2 signaling.
This compound directly inhibits the kinase activity of Ack1, preventing the phosphorylation of its downstream targets and thereby blocking its oncogenic output.
Caption: Mechanism of pathway inhibition by the Ack1 inhibitor this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on cited methodologies.[10][11][16][17][18]
This protocol describes a method to determine the concentration of this compound that inhibits 50% of Ack1 kinase activity in a purified system.
-
Assay Principle: A biochemical enzymatic assay, such as one using TR-FRET or ELISA, measures the phosphorylation of a substrate by the purified Ack1 kinase domain.[19][20] The inhibitory effect of this compound is quantified by a decrease in this signal.
-
Materials:
-
Recombinant human Ack1/TNK2 kinase.
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (at the K_m_ concentration for Ack1).
-
This compound stock solution in DMSO.
-
Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound. Typically, 10 concentrations are prepared in a 3-fold serial dilution starting from 1-10 µM.[10][16] Include DMSO-only wells as a no-inhibition control.
-
Add 5 µL of the diluted this compound or DMSO to the assay wells.
-
Add 10 µL of a solution containing the Ack1 enzyme and the biotinylated substrate to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add detection reagents and incubate for 60 minutes.
-
Read the plate on a compatible plate reader (e.g., TR-FRET reader).
-
Calculate percent inhibition for each concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
This protocol assesses the ability of this compound to inhibit Ack1 autophosphorylation within a cellular context.[11]
-
Assay Principle: Cells overexpressing Ack1/TNK2 are treated with this compound. The level of phosphorylated Ack1 is then measured by Western blot and compared to the total Ack1 level.
-
Materials:
-
HEK293T or other suitable cells expressing Ack1/TNK2.
-
Cell culture medium and reagents.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Ack1 (e.g., pTyr284), anti-total-Ack1.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer membranes, and Western blotting equipment.
-
-
Procedure:
-
Plate cells (e.g., 250,000 cells/well in a 6-well plate) and allow them to adhere for 24-48 hours.[11]
-
Treat the cells with a serial dilution of this compound (e.g., from 5 µM down to ~10 nM) or DMSO vehicle control.[11]
-
Incubate for a defined period (e.g., 6 hours) at 37°C.[11]
-
Aspirate the media and wash cells with ice-cold PBS.
-
Lyse the cells directly in the well with 300 µL of ice-cold lysis buffer.[11]
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
Normalize protein amounts, add Laemmli sample buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again, apply an ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Quantify band intensity to determine the reduction in Ack1 phosphorylation relative to total Ack1 and the loading control.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Ack1/TNK2 oncoprotein. Its ability to effectively block Ack1 kinase activity in both biochemical and cellular contexts makes it an invaluable tool for researchers investigating the complex signaling networks governed by Ack1. The detailed quantitative and methodological data provided herein serve as a comprehensive resource for scientists in academic and industrial settings, facilitating further exploration of Ack1 biology and aiding in the development of targeted therapies for cancers driven by aberrant Ack1 signaling.
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. XMD 8-87 | CAS 1234480-46-6 | this compound | Tocris Bioscience [tocris.com]
- 13. adooq.com [adooq.com]
- 14. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 16. This compound|XMD8 87|TNK2 inhibitor [dcchemicals.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro kinase assay [protocols.io]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. caymanchem.com [caymanchem.com]
The role of XMD8-87 in inhibiting TNK2 phosphorylation.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), is a critical signaling node in multiple cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of TNK2 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] XMD8-87 has emerged as a potent and selective small-molecule inhibitor of TNK2, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the role of this compound in inhibiting TNK2 phosphorylation, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.
Introduction to TNK2 and this compound
TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs), such as EGFR, HER2, and insulin receptor, to regulate downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][3] Aberrant TNK2 activation, through mutation or overexpression, can drive oncogenesis and contribute to therapeutic resistance.[1]
This compound is a novel, ATP-competitive inhibitor of TNK2.[4][5] It has been shown to potently and selectively block the kinase activity of TNK2, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[3][5] This inhibitory action leads to the suppression of tumor cell growth and survival.[5]
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound against TNK2 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 (TNK2, D163E mutant) | 38 nM | Cell-based | [3] |
| IC50 (TNK2, R806Q mutant) | 113 nM | Cell-based | [3] |
| IC50 (TNK2) | 1.9 µM | ELISA | [5] |
| Kd | 15 nM | Ambit binding assay | [4][5] |
| EC50 (Ba/F3 TNK2 D163E) | 0.19 µM | Antiproliferation | [6] |
Table 1: In Vitro and Cellular Potency of this compound against TNK2
| Off-Target Kinase | Kd (nM) | IC50 (nM) | Assay Type | Reference |
| BRK | 37 | 47 | Ambit binding assay, Invitrogen kinase assay | [4][6] |
| TNK1 | 110 | - | Ambit binding assay | [4][6] |
| GAK | 270 | - | Ambit binding assay | [4][6] |
| DCAMKL1 | 280 | - | Ambit binding assay | [4][6] |
| CSF1R | 330 | 428 | Ambit binding assay, Invitrogen kinase assay | [4][6] |
| FRK | 96 | 264 | Ambit binding assay, Invitrogen kinase assay | [4][6] |
| DCAMKL2 | 690 | 3200 | Ambit binding assay, Invitrogen kinase assay | [4][6] |
Table 2: Selectivity Profile of this compound against a Panel of Kinases
Signaling Pathways and Experimental Workflows
TNK2 Signaling Pathway
TNK2 acts as a central hub for various signaling pathways initiated by growth factor receptors. Upon activation, TNK2 autophosphorylates and subsequently phosphorylates a range of downstream effectors, leading to the activation of pro-survival and proliferative pathways. This compound, by inhibiting TNK2's kinase activity, effectively blocks these downstream signals.
Caption: TNK2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of this compound on TNK2 phosphorylation and its downstream cellular consequences.
Caption: Workflow for evaluating this compound's inhibition of TNK2.
Detailed Experimental Protocols
Biochemical TNK2 Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from a general ELISA-based kinase assay to measure the ability of this compound to inhibit TNK2-mediated phosphorylation of a peptide substrate.[7]
Materials:
-
Recombinant human TNK2 enzyme
-
Peptide substrate (e.g., derived from AKT: ATGRYYAMKIL)[7]
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Anti-phosphotyrosine antibody (e.g., PY20) conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
96-well microtiter plates (high-binding)
Procedure:
-
Coat the 96-well plate with the peptide substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the recombinant TNK2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the plate three times.
-
Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature for 1-2 hours.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cellular TNK2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of TNK2 autophosphorylation in cells treated with this compound.
Materials:
-
Cells expressing TNK2 (e.g., 293T cells overexpressing TNK2, or cancer cell lines with high endogenous TNK2)[3]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TNK2 (specific for an autophosphorylation site), anti-TNK2 (total), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[8]
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).[3]
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TNK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot and quantify the band intensities.
-
Strip the blot and re-probe for total TNK2 and a loading control to normalize the phospho-TNK2 signal.
Cell Viability Assay (MTS-based)
This protocol measures the effect of this compound on the proliferation and viability of TNK2-dependent cells.
Materials:
-
TNK2-dependent cancer cell line (e.g., Ba/F3 cells expressing a TNK2 mutant)
-
This compound
-
96-well cell culture plates
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the EC50 value.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by aberrant TNK2 activity. Its potent and selective inhibition of TNK2 phosphorylation disrupts key oncogenic signaling pathways, leading to reduced cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and therapeutic potential of this compound and other TNK2 inhibitors. As our understanding of TNK2 signaling deepens, targeted inhibitors like this compound will be instrumental in advancing precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the chemical structure and properties of XMD8-87.
An In-Depth Technical Guide to XMD8-87
Abstract
This compound is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). As an ATP-competitive inhibitor, this compound has become a valuable chemical probe for studying TNK2-driven signaling pathways and a potential lead compound for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound, with the chemical name 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-11-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one, is a well-characterized compound used in biomedical research.[3][4][5]
| Property | Value | Reference |
| Synonyms | ACK1-B19 | [3][6] |
| CAS Number | 1234480-46-6 | [3] |
| Molecular Formula | C₂₄H₂₇N₇O₂ | [2][3] |
| Molecular Weight | 445.52 g/mol | [2][3] |
| Solubility | Soluble in DMSO | [1][3] |
| Mechanism of Inhibition | ATP-competitive, reversible | [4][7] |
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and cellular assays, demonstrating high potency for its primary target, TNK2, and excellent selectivity across the kinome.
Table 2.1: In Vitro Potency and Binding Affinity
| Target | Assay Type | Value (nM) | Reference |
| TNK2 | Kd (Ambit binding assay) | 15 | [3][7] |
| TNK2 | IC₅₀ (Invitrogen Kinase) | 35.4 | [7] |
| TNK2 | IC₅₀ (LanthaScreen) | 44 | [4] |
| TNK2 | IC₅₀ (ELISA) | 1900 | [3][8] |
Table 2.2: Cellular Activity
| Cell Line / Context | Assay Type | Value (nM) | Reference |
| Ba/F3 (expressing TNK2 D163E mutant) | Growth Inhibition (IC₅₀) | 38 | [1][3] |
| Ba/F3 (expressing TNK2 R806Q mutant) | Growth Inhibition (IC₅₀) | 113 | [1][3] |
| Ba/F3 (expressing TNK2 D163E mutant) | Antiproliferation (EC₅₀) | 190 | [4] |
| Ba/F3 (parental, wild-type TNK2) | Growth Inhibition (IC₅₀) | >1000 | [4][8] |
| A549 Cancer Cells | Growth Inhibition | ~10000 (complete inhibition) | [3] |
Table 2.3: Kinase Selectivity Profile (Off-Targets)
This compound exhibits high selectivity, with significant potency drops for other kinases.[4] The DiscoverX KINOMEScan survey confirms its excellent selectivity.[4]
| Off-Target | Assay Type | Value (nM) | Reference |
| BRK | Kd (Ambit binding assay) | 37 | [4][7] |
| BRK | IC₅₀ (Invitrogen Kinase) | 47 | [4][7] |
| FRK | Kd (Ambit binding assay) | 96 | [4][7] |
| TNK1 | Kd (Ambit binding assay) | 110 | [4][7] |
| GAK | Kd (Ambit binding assay) | 270 | [4] |
| DCAMKL1 | Kd (Ambit binding assay) | 280 | [4][7] |
| CSF1R | Kd (Ambit binding assay) | 330 | [4][7] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of TNK2/ACK1.[4][7] TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) and plays a role in cell survival, migration, and proliferation. By binding to the ATP pocket of TNK2, this compound prevents the phosphorylation of TNK2 itself (autophosphorylation) and its downstream substrates, thereby inhibiting its signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound.
Protocol 1: Inhibition of TNK2 Phosphorylation in 293T Cells
This protocol is used to determine the potency of this compound in a cellular context by measuring the inhibition of TNK2 autophosphorylation via Western Blot.
Methodology: [1]
-
Cell Culture: Plate 293T cells expressing TNK2 in 6-well plates at a density of 250,000 cells per well, 48 hours prior to the experiment.
-
Compound Treatment: Prepare a 10-point 1:1 serial dilution of this compound in media, starting from a concentration of 5 µM down to approximately 10 nM. Treat cells with 100 µL of the compound dilutions. Include two control wells treated with DMSO only.
-
Incubation: Incubate the treated cells for 6 hours at 37°C.
-
Protein Extraction: Remove the media and add 300 µL of lysis buffer to each well. Agitate gently for 5 minutes at room temperature.
-
Lysate Clarification: Collect the lysates and centrifuge at maximum speed in a microcentrifuge for 10 minutes to pellet insoluble material.
-
Sample Preparation: Prepare the cleared supernatant for SDS-PAGE analysis using an appropriate loading buffer.
-
Western Blot: Perform SDS-PAGE followed by Western Blotting using antibodies against phosphorylated TNK2 (p-TNK2) and total TNK2 to assess the degree of inhibition.
Protocol 2: Cell Viability MTS Assay
This assay measures the effect of this compound on the metabolic activity and proliferation of cells, particularly those dependent on TNK2 signaling.
Methodology: [6]
-
Cell Plating: Seed cells (e.g., Ba/F3 expressing TNK2 mutants) in 96-well plates at an appropriate density.
-
Compound Treatment: Add serially diluted concentrations of this compound to the wells.
-
Incubation: Treat the cells for 72 hours under standard cell culture conditions.
-
MTS Reagent: Add a methanethiosulfonate (MTS)-based reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1 to 3 hours.
-
Measurement: Read the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for determining the IC₅₀ of this compound against purified kinases in a biochemical assay.
Methodology: [6]
-
Assay Preparation: The assay is typically performed by a specialized service (e.g., SelectScreen Kinase Profiling Service).
-
Compound Dilution: Prepare a 10-concentration, 3-fold serial dilution of this compound, typically starting from 1 µM.
-
Reaction Mixture: Combine the purified kinase, a suitable substrate, and ATP in a reaction buffer. The ATP concentration is set to its Km value for the specific kinase being tested.
-
Initiate Reaction: Add the diluted this compound to the reaction mixture and incubate for a defined period at a controlled temperature.
-
Quantify Activity: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. caymanchem.com [caymanchem.com]
XMD8-87: A Technical Guide to its Effects on Cancer Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD8-87 is a potent and selective small molecule inhibitor of the non-receptor tyrosine kinase TNK2, also known as Activated CDC42-associated kinase 1 (ACK1).[1] Aberrant activation of TNK2 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell signaling pathways, and detailed protocols for key experimental assays.
Core Mechanism of Action: TNK2 Inhibition
This compound exerts its anti-cancer effects primarily through the inhibition of TNK2.[1] TNK2 is a crucial signaling node that integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR and HER2, to downstream effectors, thereby promoting cell survival, proliferation, and invasion.[2][4] this compound has demonstrated potent inhibition of TNK2, including leukemia-associated mutants.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary target and its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Notes |
| TNK2 (D163E mutant) | Cell-based | 38 | Ba/F3 | Leukemia-associated mutation. |
| TNK2 (R806Q mutant) | Cell-based | 113 | Ba/F3 | Leukemia-associated mutation. |
| TNK2 | ELISA | 1900 | - | Biochemical assay.[4] |
| TNK2 | Kd | 15 | - | Binding affinity.[4] |
Table 2: Effects of this compound on Cancer Cell Growth
| Cell Line | Cancer Type | Assay | Effect | Concentration |
| A549 | Lung Cancer | Cell Growth | Complete inhibition | 10 µM[4] |
| A549 (EGF-stimulated) | Lung Cancer | Cell Growth | Partial inhibition | 10 µM[4] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the TNK2-mediated pathway. Inhibition of TNK2 by this compound leads to the downstream modulation of several key signaling cascades implicated in cancer.
The TNK2 Signaling Pathway
TNK2 is activated by various upstream signals, including growth factors that bind to receptor tyrosine kinases (RTKs). Once activated, TNK2 can phosphorylate a number of downstream substrates, including the serine/threonine kinase AKT. The activation of AKT is a critical event in promoting cell survival and proliferation.
Figure 1. Simplified TNK2 signaling pathway and the inhibitory action of this compound.
TNK2 and STAT3 Signaling
While direct inhibition of STAT3 by this compound has not been extensively documented, TNK2 has been shown to interact with and potentially regulate STAT3. One study identified STAT3 as a TNK2 interacting partner.[5] This suggests that by inhibiting TNK2, this compound may indirectly modulate STAT3 activity. Further research is required to fully elucidate this connection.
TNK2 and BRD4 Signaling
Currently, there is no direct evidence in the reviewed literature linking this compound or TNK2 inhibition to the BRD4 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTS) Assay
This protocol is adapted for determining the effect of this compound on cancer cell proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent
-
Phenazine ethosulfate (PES) solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare the MTS/PES solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Figure 2. Workflow for a typical MTS cell viability assay.
Western Blot for TNK2 Phosphorylation
This protocol details the detection of TNK2 phosphorylation levels in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phospho-TNK2 levels to total TNK2 and a loading control like GAPDH.
Figure 3. General workflow for Western blot analysis of protein phosphorylation.
TNK2 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to measure the direct inhibitory effect of this compound on TNK2 activity.
Materials:
-
Recombinant active TNK2 enzyme
-
Kinase buffer
-
ATP
-
A suitable substrate for TNK2 (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant TNK2 enzyme, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.
-
Measure the luminescence on a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Immunoprecipitation of TNK2
This protocol is for isolating TNK2 to study its interactions with other proteins.
Materials:
-
Cell lysate
-
Anti-TNK2 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add the anti-TNK2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting.
Conclusion
This compound is a valuable research tool for investigating the role of TNK2 in cancer. Its potent and selective inhibition of TNK2 leads to the disruption of key downstream signaling pathways, notably the AKT pathway, resulting in reduced cancer cell proliferation and survival. While its effects on the STAT3 pathway are plausible through indirect mechanisms, further investigation is warranted. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this compound in various cancer models. As our understanding of TNK2 signaling continues to evolve, so too will the potential applications of specific inhibitors like this compound in the development of novel cancer therapies.
References
- 1. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 5. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
XMD8-87: A Technical Guide to a Potent and Selective TNK2 Kinase Inhibitor
Introduction
XMD8-87 is a potent and selective, ATP-competitive inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).[1][2] It has emerged as a significant chemical probe for studying the function of TNK2 and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, with a focus on its biochemical and cellular activity, selectivity, and the experimental methodologies used for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, covering its in vitro potency, selectivity against other kinases, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound Against TNK2/ACK1
| Parameter | Target/Variant | Value (nM) | Assay Type |
| IC₅₀ | TNK2 (D163E mutation) | 38 | Biochemical Enzymatic Assay |
| IC₅₀ | TNK2 (R806Q mutation) | 113 | Biochemical Enzymatic Assay |
| IC₅₀ | TNK2 (Wild-Type) | 35.4 | Invitrogen Kinase Assay |
| Kd | TNK2 (Wild-Type) | 15 | Ambit Binding Assay |
Data sourced from multiple references.[2][3][4][5]
Table 2: Selectivity Profile of this compound Against Off-Target Kinases
| Off-Target Kinase | Kd (nM) | IC₅₀ (nM) | Assay Type |
| BRK | 37 | 47 | Ambit Binding, Invitrogen Kinase |
| FRK | 96 | 264 | Ambit Binding, Invitrogen Kinase |
| TNK1 | 110 | N/A | Ambit Binding |
| GAK | 270 | N/A | Ambit Binding |
| DCAMKL1 | 280 | N/A | Ambit Binding |
| CSF1R | 330 | 428 | Ambit Binding, Invitrogen Kinase |
| DCAMKL2 | 690 | 3200 | Ambit Binding, Invitrogen Kinase |
| ERK5 | N/A | 1200 | ³²P Kinase Assay (in HeLa cells) |
This table highlights the excellent kinome selectivity of this compound.[2][6]
Table 3: Cellular Activity of this compound
| Cell Line | Target Context | Parameter | Value (µM) | Assay |
| Ba/F3 | TNK2 D163E Mutant | EC₅₀ | 0.19 | CellTiter-Glo Viability Assay |
| Ba/F3 | Parental (Control) | EC₅₀ | >10 | CellTiter-Glo Viability Assay |
| A549 | Cancer Cell Growth | - | - | Complete inhibition at 10 µM |
| HEK293 | EGF-induced Autophosphorylation | - | - | Inhibition at 2 µM |
Cellular assays confirm on-target activity and selectivity for cells dependent on TNK2 signaling.[3][5][6]
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Microsomal Stability (T₁/₂) | Mouse | 27.9 min |
| Microsomal Stability (T₁/₂) | Human | 60.8 min |
| Plasma Protein Binding | Mouse | 92% |
| IV Clearance (3 mg/kg) | Mouse | 150 mL/min/kg |
| IV Half-life (T₁/₂) | Mouse | 0.7 hr |
| Oral Bioavailability (F%) | Mouse | 5% (at 10 mg/kg) |
Pharmacokinetic data from in vivo studies in CD1 mice.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
1. Biochemical Kinase Inhibition Assay (SelectScreen Kinase Profiling Service)
-
Objective: To determine the IC₅₀ values of this compound against a panel of kinases.
-
Protocol:
-
Kinase targets are expressed and purified for use in biochemical enzymatic assays.
-
This compound is prepared in a series of 10 concentrations using a 3-fold serial dilution, typically starting from a high concentration such as 1 µM.[3][7]
-
The kinase, a suitable substrate peptide, and ATP are combined in a reaction buffer. The ATP concentration is kept equal to the Km value for each specific kinase to ensure competitive binding can be accurately measured.[3][7]
-
The inhibitor (this compound at varying concentrations) or DMSO (vehicle control) is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³²P-ATP) or fluorescence/luminescence-based antibody detection of the phosphopeptide.
-
Data are normalized to the control (DMSO) wells, and the percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.
-
2. Cell Viability and Proliferation Assays (MTS-based or CellTiter-Glo)
-
Objective: To measure the effect of this compound on the growth and viability of cells, particularly those expressing TNK2 mutations.
-
Protocol:
-
Cells (e.g., Ba/F3 cells engineered to express specific TNK2 mutants) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
This compound is serially diluted to various concentrations and added to the cell culture medium. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compound for a specified period, typically 72 hours.[3][7]
-
After incubation, the cell viability is measured:
-
For MTS-based assays: A methanethiosulfonate (MTS) reagent is added to each well.[3][7] Viable cells metabolize the MTS tetrazolium compound into a colored formazan product. The absorbance of the formazan is measured at 490 nm after 1-3 hours.[3][7]
-
For CellTiter-Glo assays: The CellTiter-Glo reagent, which measures intracellular ATP levels as an indicator of metabolic activity, is added to the wells. The resulting luminescent signal is proportional to the number of viable cells and is read using a luminometer.
-
-
The data are normalized to the vehicle control, and the EC₅₀/IC₅₀ values are calculated by plotting the percentage of viability against the log of the inhibitor concentration.
-
3. Western Blotting for TNK2 Phosphorylation
-
Objective: To directly assess the ability of this compound to inhibit the autophosphorylation of TNK2 within a cellular context.
-
Protocol:
-
293T cells are plated in 6-well plates and transfected to express the desired TNK2 construct (e.g., wild-type or mutant).[4]
-
48 hours post-transfection, the cells are treated with serially diluted this compound (e.g., from 5 µM down to ~10 nM) or DMSO for a defined period, such as 6 hours.[4][8]
-
Following treatment, the cell culture media is removed, and the cells are washed with cold PBS.
-
Cells are lysed by adding 300 µL of lysis buffer (containing protease and phosphatase inhibitors) and shaking gently for 5 minutes.[4]
-
The lysates are collected and centrifuged at maximum speed to pellet cell debris.[4]
-
The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are prepared for SDS-PAGE by adding loading buffer and boiling.
-
The samples are resolved on an SDS-PAGE gel and subsequently transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody specific for phosphorylated TNK2 (p-TNK2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total TNK2 and a loading control like GAPDH.[8]
-
Visualizations: Pathways and Workflows
TNK2/ACK1 Signaling Pathway
Caption: Simplified TNK2 (ACK1) signaling cascade and the inhibitory action of this compound.
This compound Discovery and Characterization Workflow
Caption: A logical workflow for the discovery and validation of this compound.
Mechanism of Action: ATP-Competitive Inhibition
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. This compound|XMD8 87|TNK2 inhibitor [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
XMD8-87: A Targeted Approach to Overcoming Leukemia-Associated TNK2 Mutations
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of leukemia treatment is continually evolving, with a growing emphasis on targeted therapies that address specific molecular aberrations driving oncogenesis. One such target is the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various pro-tumorigenic signaling pathways. Recent research has identified activating mutations in TNK2 in patients with myeloid malignancies, highlighting its role as a potential therapeutic target. This technical guide provides an in-depth overview of the impact of XMD8-87, a potent and selective TNK2 inhibitor, on leukemia-associated TNK2 mutations. We present a comprehensive summary of its efficacy, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
Tyrosine Kinase Non-receptor 2 (TNK2) is a multi-domain protein that plays a crucial role in regulating diverse cellular processes, including cell proliferation, survival, and migration.[1] Aberrant TNK2 activity has been linked to the pathogenesis of several solid tumors.[2] More recently, the integration of kinase inhibitor screening and genomic analysis has led to the discovery of oncogenic point mutations in TNK2 in patients with acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML).[2] These mutations, such as D163E and R806Q, have been shown to be transformative and confer sensitivity to TNK2 inhibition.[3]
This compound has emerged as a novel and highly selective small molecule inhibitor of TNK2.[2] Its development and characterization have provided a powerful tool to probe the function of mutant TNK2 in leukemia and to evaluate its potential as a therapeutic agent. This guide will delve into the specifics of this compound's mechanism of action, its inhibitory effects on leukemia-associated TNK2 mutants, and the experimental methodologies used to characterize its activity.
Quantitative Data: Efficacy of this compound against Leukemia-Associated TNK2 Mutations
The inhibitory activity of this compound against cell lines expressing leukemia-associated TNK2 mutations has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific effect of this compound on cells dependent on mutant TNK2 signaling. For comparison, data for other known TNK2 inhibitors, dasatinib and AIM-100, are also presented.
| Compound | TNK2 Mutation | Cell Line | IC50 (nM) | Reference |
| This compound | D163E | Ba/F3 | 38 | [2] |
| This compound | R806Q | Ba/F3 | 113 | [2] |
| Dasatinib | D163E | Ba/F3 | ~0.1 | [3] |
| Dasatinib | R806Q | Ba/F3 | 1.3 | [3] |
| AIM-100 | D163E | Ba/F3 | 91 | [2] |
| AIM-100 | R806Q | Ba/F3 | 320 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's impact on leukemia-associated TNK2 mutations.
Cell Culture and Generation of TNK2 Mutant Cell Lines
a. Ba/F3 Cell Culture: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation.[4] This cell line is a valuable tool for studying the transforming potential of oncogenes, as expression of an active kinase can render them IL-3 independent.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL murine IL-3.
-
Maintenance: Maintain cultures at a density between 5 x 10^4 and 5 x 10^5 viable cells/mL. Cells are grown at 37°C in a humidified atmosphere with 5% CO2.
b. Retroviral Transduction of Ba/F3 Cells: To generate cell lines expressing TNK2 mutations, retroviral transduction is employed.
-
Vector Construction: Clone wild-type and mutant (e.g., D163E, R806Q) human TNK2 cDNA into a murine retroviral vector (e.g., pMSCV).
-
Virus Production: Co-transfect the retroviral vector and a packaging plasmid (e.g., pCL-Eco) into HEK293T cells using a suitable transfection reagent.
-
Virus Harvest: Collect the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Spin-infect Ba/F3 cells with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Selection: 24 hours post-infection, wash the cells and culture them in medium lacking IL-3. Successful transformation to IL-3 independence indicates the oncogenic activity of the expressed TNK2 mutant.
Cell Viability Assay (MTS-Based)
The MTS assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed the IL-3 independent Ba/F3-TNK2 mutant cell lines and the parental Ba/F3 cell line (cultured in IL-3 containing medium as a control) in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors (e.g., dasatinib, AIM-100) for 72 hours. Include a DMSO-treated control.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values by non-linear regression analysis.
Western Blotting for TNK2 Phosphorylation
Western blotting is used to detect the phosphorylation status of TNK2, a key indicator of its activation state.
-
Cell Lysis:
-
Treat 293T cells transiently expressing TNK2 mutants with various concentrations of this compound for a specified time (e.g., 6 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TNK2 (e.g., anti-phospho-TNK2 Tyr284) or total TNK2. Recommended starting dilution is 1:1000 in 5% BSA/TBST.[5]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
TNK2 Signaling in Leukemia
Activated TNK2 can trigger several downstream signaling cascades that promote cell survival and proliferation. Key pathways implicated in TNK2-driven oncogenesis include the PI3K/AKT and MAPK/ERK pathways.[6][7] The D163E mutation, located in the kinase domain, leads to increased autophosphorylation and constitutive activation of TNK2.[8] The R806Q mutation, found in the EGFR binding domain, is thought to disrupt an autoinhibitory mechanism, leading to kinase activation.[8] Inhibition of mutant TNK2 with this compound is expected to attenuate these pro-survival signals.
Caption: Oncogenic TNK2 signaling pathway in leukemia and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound against leukemia cell lines harboring TNK2 mutations.
Caption: In vitro experimental workflow for evaluating the efficacy of this compound.
Conclusion
The identification of oncogenic TNK2 mutations in leukemia has paved the way for novel targeted therapeutic strategies. This compound has demonstrated potent and selective inhibition of these mutant kinases, leading to decreased viability of leukemia cells dependent on their activity. The data and experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate the role of TNK2 in leukemia and to advance the development of targeted inhibitors like this compound. Continued research in this area holds the promise of delivering more effective and personalized treatments for patients with leukemia driven by aberrant TNK2 signaling.
References
- 1. biorbyt.com [biorbyt.com]
- 2. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 3. Phospho-ACK1 (Tyr284) Polyclonal Antibody (PA5-117204) [thermofisher.com]
- 4. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 5. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 6. abbexa.com [abbexa.com]
- 7. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of XMD8-87 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD8-87 is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). Aberrant TNK2 signaling has been implicated in the pathogenesis and progression of various solid tumors, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in solid tumors. It includes a summary of its in vitro activity, detailed experimental protocols for key assays, and a visual representation of the implicated signaling pathways.
Introduction to this compound and its Target: TNK2
TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1] Upon activation by extracellular signals, TNK2 translocates to the nucleus and influences a variety of cellular processes critical for tumor progression, such as cell proliferation, survival, invasion, and resistance to therapy.[2][3] Dysregulated TNK2 activity has been observed in a range of solid tumors, including prostate, breast, and lung cancer, often correlating with poor prognosis.[3][4]
This compound is an ATP-competitive inhibitor of TNK2, demonstrating high potency and selectivity.[5] By blocking the kinase activity of TNK2, this compound aims to disrupt these oncogenic signaling cascades and thereby inhibit tumor growth and survival.
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in cells with specific TNK2 mutations or those exhibiting dependence on TNK2 signaling.
| Cell Line | Cancer Type | TNK2 Status | IC50 (nM) | Reference |
| Ba/F3 | Leukemia | D163E mutation | 38 | [6][7][8] |
| Ba/F3 | Leukemia | R806Q mutation | 113 | [6][7][8] |
| A549 | Lung Cancer | Not Specified | ~10,000 (partially inhibited EGF-stimulated growth at 10 µM) | [9] |
Note: Data for a wider range of solid tumor cell lines is still emerging.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting TNK2-mediated signaling pathways. A key mechanism involves the suppression of TNK2 autophosphorylation, a critical step in its activation.[8] Downstream of TNK2, several pro-survival and proliferative pathways are affected.
TNK2 Signaling Pathway
The following diagram illustrates the central role of TNK2 in signaling cascades relevant to solid tumors and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in solid tumor cell lines.
Materials:
-
Solid tumor cell lines
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the overnight culture medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot for TNK2 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on TNK2 autophosphorylation.
Materials:
-
Solid tumor cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TNK2 (e.g., Tyr284), anti-TNK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM to 5 µM) for a specified time (e.g., 6 hours).[8] Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-TNK2) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with anti-TNK2 and a loading control antibody like GAPDH.
In Vivo Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Solid tumor cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 1-5 x 10^7 cells/mL.[11]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[11][12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Drug Administration: Administer this compound to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[13]
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
In Vivo Pharmacokinetics and Efficacy
Limited in vivo data for this compound is publicly available. However, a related TNK2 inhibitor, (R)-9b, has demonstrated efficacy in prostate cancer xenograft models, leading to reduced tumor growth.[14] Pharmacokinetic studies in mice with other small molecule kinase inhibitors suggest that achieving and maintaining plasma concentrations above the in vitro IC50 is crucial for in vivo efficacy.[15][16][17][18] Further in vivo studies are necessary to fully characterize the pharmacokinetic profile and anti-tumor efficacy of this compound in various solid tumor models.
Conclusion
This compound, as a potent TNK2 inhibitor, presents a promising therapeutic strategy for the treatment of solid tumors where TNK2 signaling is a key driver of malignancy. The available in vitro data demonstrates its ability to inhibit TNK2 activity and suppress the growth of cancer cells. The experimental protocols provided in this guide offer a framework for further preclinical evaluation of this compound. Future research should focus on expanding the in vitro testing to a broader range of solid tumor cell lines and conducting comprehensive in vivo studies to establish its efficacy and pharmacokinetic profile, paving the way for potential clinical development.
Experimental and Logical Workflows
The following diagrams outline the logical flow for key experimental procedures.
References
- 1. TNK2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. LLC cells tumor xenograft model [protocols.io]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ATP-Competitive Inhibition of XMD8-87
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ATP-competitive inhibitor XMD8-87, focusing on its mechanism of action, target profile, and the experimental methodologies used for its characterization. This compound is a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), a protein implicated in various cellular processes and diseases, including cancer.[1][2][3][4][5] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways to facilitate a deeper understanding of this compound for research and drug development purposes.
Core Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor.[6] This means it binds to the ATP-binding pocket of the kinase's catalytic domain, directly competing with the endogenous ATP substrate. By occupying this site, this compound prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby inhibiting its downstream signaling functions. Its reversible nature indicates that it binds non-covalently to the kinase.
Quantitative Inhibition Profile
The inhibitory activity of this compound has been quantified against its primary target, TNK2, and a panel of other kinases. The data, including IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, are summarized below. Lower values indicate higher potency.
| Target Kinase | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| TNK2 (ACK1) | Invitrogen Kinase Assay | 35.4 | - | [7] |
| Ambit Binding Assay | - | 15 | [2][7] | |
| LanthaScreen | - | 44 | [8] | |
| TNK2 (D163E mutant) | Cell Viability Assay | 38 | - | [1][9] |
| TNK2 (R806Q mutant) | Cell Viability Assay | 113 | - | [1][9] |
| BRK | Invitrogen Kinase Assay | 47 | - | [6] |
| Ambit Binding Assay | - | 37 | [6] | |
| CSF1R | Invitrogen Kinase Assay | 428 | - | [6] |
| Ambit Binding Assay | - | 330 | [6] | |
| DCAMKL1 | Ambit Binding Assay | - | 280 | [6] |
| DCAMKL2 | Invitrogen Kinase Assay | 3200 | - | [6] |
| Ambit Binding Assay | - | 690 | [6] | |
| ERK5 | KinomeScan | - | - | [6] |
| FRK | Invitrogen Kinase Assay | 264 | - | [6] |
| Ambit Binding Assay | - | 96 | [6] | |
| GAK | Ambit Binding Assay | - | 270 | [6] |
| TNK1 | Ambit Binding Assay | - | 110 | [6] |
Signaling Pathways Modulated by this compound
This compound primarily targets the TNK2 signaling pathway. However, its off-target activity, notably on ERK5, means it can influence other cellular signaling cascades.
TNK2 (ACK1) Signaling Pathway
TNK2 is a non-receptor tyrosine kinase that acts as a signaling hub for various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[9][10] It plays a role in cell survival, proliferation, and migration.[5][11] Upon activation by upstream signals, TNK2 can phosphorylate and activate several downstream effectors, including AKT and the Androgen Receptor (AR).[11][12] Inhibition of TNK2 by this compound is expected to block these downstream events.
ERK5 (MAPK7) Signaling Pathway
Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family involved in cell proliferation, survival, and differentiation.[2] It is activated by a distinct upstream kinase, MEK5, in response to stimuli like growth factors and stress.[13] Activated ERK5 can phosphorylate and regulate the activity of several transcription factors, including MEF2, c-Myc, and SAP1.[1][2][8] Although considered an off-target, the inhibition of ERK5 by this compound could have significant biological consequences.
Experimental Protocols
The characterization of this compound involves a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibition of a purified kinase by this compound.
Objective: To determine the IC50 of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., TNK2)
-
Kinase-specific substrate (peptide or protein)
-
This compound (serially diluted)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)
-
96-well plates
-
Phosphor-imager or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and its substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (including [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Spot the reaction mixture onto a phosphocellulose membrane or run on an SDS-PAGE gel.
-
Wash the membrane/gel extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel using a phosphor-imager or scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Objective: To determine if this compound can inhibit the phosphorylation of a downstream target of a specific kinase in cells.
Materials:
-
Cell line expressing the target kinase (e.g., 293T cells overexpressing TNK2).[1]
-
This compound
-
Cell culture medium and supplements
-
Stimulant (if required to activate the pathway, e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-6 hours).[1]
-
If necessary, stimulate the cells with an appropriate agonist (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
KinomeScan™ Profiling
This is a high-throughput binding assay to assess the selectivity of this compound against a large panel of kinases.
Objective: To determine the binding affinity (Kd) of this compound for a wide range of kinases and assess its selectivity profile.
Methodology Principle: The assay is based on a competition binding format. An immobilized ligand that binds to the ATP-binding site of many kinases is used. Test kinases are mixed with the immobilized ligand and this compound. The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase indicates stronger competition by this compound. The results are often reported as a percentage of control or as a selectivity score (S-score), where a lower S-score indicates higher selectivity.[6]
This guide provides a foundational understanding of this compound as an ATP-competitive inhibitor. For further details on specific applications and in vivo studies, consulting the primary literature is recommended.
References
- 1. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNK2 - Wikipedia [en.wikipedia.org]
- 11. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Ack1/TNK2 in Cancer Progression: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Cdc42-associated kinase 1 (Ack1), also known as Tyrosine Kinase Non-receptor 2 (TNK2), is a cytoplasmic non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in a multitude of human cancers.[1][2] Encoded by the TNK2 gene on chromosome 3q29, Ack1 functions as a central signaling hub, integrating signals from various upstream receptor tyrosine kinases (RTKs) and transducing them to a diverse array of downstream effectors that regulate cell survival, proliferation, migration, and therapeutic resistance.[3][4] Aberrant activation of Ack1, through mechanisms including gene amplification, somatic mutation, or upstream signaling deregulation, is frequently observed in malignancies such as prostate, breast, lung, pancreatic, and ovarian cancers.[5][6][7] This guide provides an in-depth technical overview of Ack1's activation mechanisms, its complex signaling network, its role in the pathology of various cancers, and its promise as a therapeutic target.
Ack1/TNK2 Activation Mechanisms
The oncogenic activity of Ack1 is predicated on its activation, which can occur through several distinct mechanisms. Unlike many kinases that are activated by a simple phosphorylation event, Ack1's regulation involves a complex interplay of protein-protein interactions and conformational changes that relieve autoinhibition.
-
Receptor Tyrosine Kinase (RTK) Dependent Activation: Ack1 acts as a downstream effector for numerous RTKs, including EGFR, HER2, PDGFR, MERTK, and AXL.[6][8] Upon ligand binding and activation, these receptors recruit adapter proteins like Grb2, which in turn binds to Ack1, releasing its autoinhibitory conformation and leading to its activation.[9]
-
Gene Amplification: The TNK2 gene is frequently amplified in various primary tumors, leading to mRNA overexpression and consequently, elevated levels of the Ack1 protein.[3][10] This overexpression can drive oncogenic signaling even in the absence of hyperactive upstream RTKs.
-
Somatic Mutations: Activating somatic mutations within the TNK2 gene have been identified in several cancers, resulting in a constitutively active kinase that promotes neoplastic transformation.[2]
Core Signaling Pathways and Downstream Effectors
Activated Ack1 orchestrates a pro-tumorigenic signaling network by phosphorylating a range of downstream substrates. These phosphorylation events drive key cancer hallmarks, including uncontrolled proliferation, survival, and invasion.
-
PI3K-Independent AKT Activation: A pivotal function of Ack1 is the direct phosphorylation and activation of the survival kinase AKT at tyrosine 176 (Y176).[5] This is a crucial alternative mechanism for AKT activation that is independent of the canonical PI3K pathway, allowing cancer cells to bypass PI3K inhibitors.[3] pY176-AKT then localizes to the plasma membrane, leading to its full activation through subsequent phosphorylation at S473 and T308.[3]
-
Androgen Receptor (AR) Regulation: In prostate cancer, Ack1 directly phosphorylates the AR at Y267 and Y363.[2][8] This phosphorylation enhances AR stability and transcriptional activity, even under androgen-deprived conditions, thereby driving the progression to castration-resistant prostate cancer (CRPC).[3]
-
Tumor Suppressor Inactivation: Ack1 phosphorylates the tumor suppressor WWOX at Y287, leading to its polyubiquitination and subsequent proteasomal degradation.[8][11] The loss of WWOX further contributes to tumor progression.
-
Epigenetic Regulation: Ack1 can translocate to the nucleus where it functions as an epigenetic regulator. It phosphorylates histone H4 at Y88, altering chromatin structure.[8] It also interacts with and phosphorylates the histone demethylase KDM3A, promoting tamoxifen resistance in breast cancer.[2][3]
Quantitative Data on Ack1/TNK2 in Cancer
The clinical relevance of Ack1 is underscored by quantitative data linking its genetic alteration and expression levels to cancer incidence and patient prognosis.
Table 1: Ack1/TNK2 Gene Amplification Frequencies in Human Cancers
| Cancer Type | Amplification Frequency (%) | Reference(s) |
|---|---|---|
| Lung Cancer | 14 - 30% | [10][12] |
| Ovarian Cancer | 9 - 17% | [10][12] |
| Gastric Cancer | 10.7% | [10] |
| Urothelial Carcinoma | 20% | [12] |
| Esophageal Carcinoma | 20% |[12] |
Table 2: Ack1/TNK2 Expression and Prognostic Significance
| Cancer Type | Finding | Prognostic Correlation | Reference(s) |
|---|---|---|---|
| Pancreatic Cancer | pY284-Ack1 expression increases from normal to PanIN to carcinoma. | Inversely correlated with patient survival. | [5] |
| Colon Cancer | Higher TNK2 expression in tumor vs. adjacent normal tissue. | High expression associated with poorer prognosis. | [13] |
| High-Grade TNBC | High TNK2 expression levels. | Significantly associated with poorer patient outcomes. | [7] |
| Gastric Cancer | Elevated TNK2 copy number and mRNA levels. | Positively correlates with disease progression. |[10] |
Table 3: Preclinical Small Molecule Inhibitors of Ack1/TNK2
| Inhibitor | Type | Potency | Reference(s) |
|---|---|---|---|
| (R)-9b | Selective Ack1 Inhibitor | IC₅₀ = 56 nM | [14][15] |
| AIM-100 | Selective Ack1 Inhibitor | IC₅₀ = 21 nM | [16] |
| Dasatinib | Multi-kinase Inhibitor | K_d_ = 6 nM | [16] |
| Bosutinib | Multi-kinase Inhibitor | IC₅₀ = 2.7 nM |[14] |
Therapeutic Targeting of Ack1/TNK2
The dependence of cancer cells on Ack1 signaling, particularly in the context of therapeutic resistance, makes it an attractive target for drug development.[1][17] Several small molecule inhibitors have been developed, with some showing significant promise in preclinical models. The goal is to develop potent and selective inhibitors that can block Ack1's oncogenic functions without the off-target effects of broader multi-kinase inhibitors. A novel inhibitor, (R)-9b, has shown excellent drug-like properties and is expected to enter a Phase I clinical trial in early 2025.[12][18]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 5. Ack1 Tyrosine Kinase Activation Correlates with Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNK2 - Wikipedia [en.wikipedia.org]
- 7. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 13. Identification of an ACK1/TNK2-based prognostic signature for colon cancer to predict survival and inflammatory landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
XMD8-87's Role in Androgen Receptor Signaling in Prostate Cancer: A Technical Guide
Executive Summary: The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer proliferation and survival. While androgen deprivation therapies are the cornerstone of treatment, resistance, often leading to castration-resistant prostate cancer (CRPC), remains a major clinical challenge. A key mechanism in this resistance involves the non-receptor tyrosine kinase, Activated CDC42-associated kinase 1 (ACK1), also known as TNK2. ACK1 can phosphorylate and activate the AR, promoting its activity even in low-androgen conditions. XMD8-87 is a potent and selective small-molecule inhibitor of ACK1. This document provides a detailed overview of the mechanism of this compound, its impact on AR signaling, and its potential as a therapeutic strategy in prostate cancer, particularly in the context of therapy resistance.
The Androgen Receptor Signaling Axis in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor that is central to the growth and progression of prostate cancer.[1][2][3] In its inactive state, AR resides in the cytoplasm.[4][5] Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[3][5][6] Within the nucleus, the AR binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators to initiate transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[3][7]
Therapies for advanced prostate cancer primarily focus on disrupting this pathway. However, tumors often develop resistance, progressing to CRPC. This resistance can be driven by various mechanisms, including AR gene amplification, mutations, the expression of AR splice variants, and activation by other signaling pathways.[3][8]
ACK1 (TNK2): A Critical Co-regulator in Androgen-Independent AR Activation
Activated CDC42-associated kinase 1 (ACK1/TNK2) has emerged as a crucial factor in promoting androgen-independent AR activity. In castration-resistant prostate cancer, the dependence on ACK1 is often increased.[1] Activated ACK1 directly phosphorylates the androgen receptor at specific tyrosine residues (Tyr-267 and Tyr-363).[1] This phosphorylation event leads to the activation of AR and its subsequent transcriptional program, even in the absence of androgen ligands.[1] This mechanism bypasses the need for traditional androgen binding and is a key driver of resistance to anti-androgen therapies like enzalutamide.[1][9]
This compound: A Potent and Selective ACK1 Inhibitor
This compound is a potent, reversible, and ATP-competitive inhibitor of ACK1 (TNK2).[10][11][12] By targeting the kinase activity of ACK1, this compound effectively blocks its ability to phosphorylate downstream targets, including the androgen receptor.
Data Presentation
Quantitative data regarding the potency, selectivity, and pharmacokinetic properties of this compound are summarized below.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | TNK2 (D163E mutation) | 38 nM | [10][13][14] |
| IC50 | TNK2 (R806Q mutation) | 113 nM | [10][13][14] |
| IC50 | TNK2 (ELISA) | 1.9 µM | [15] |
| Kd | TNK2/ACK1 | 15 nM | [12][15] |
| EC50 | Ba/F3 (TNK2 D163E) | 0.19 µM | [11] |
Table 2: Kinome Selectivity Profile of this compound
| Off-Target Kinase | Potency (Kd) | Potency (IC50) | Reference |
| BRK | 37 nM | 47 nM | [11][12] |
| FRK | 96 nM | 264 nM | [11][12] |
| TNK1 | 110 nM | - | [11][12] |
| GAK | 270 nM | - | [11][12] |
| DCAMKL1 | 280 nM | - | [11][12] |
| CSF1R | 330 nM | 428 nM | [11][12] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| IV Dosing | 3 mg/kg | [11] |
| IV Clearance (Cl) | 150 mL/min/kg | [11] |
| IV Half-life (T1/2) | 0.7 hr | [11] |
| PO Dosing | 10 mg/kg | [11] |
| PO AUCinf | 56 ng*hr/mL | [11] |
| PO Bioavailability (F%) | 5% | [11] |
This compound's Impact on AR Signaling in Prostate Cancer
By inhibiting ACK1, this compound prevents the critical tyrosine phosphorylation of the androgen receptor. This disruption has profound effects on the AR signaling pathway, particularly in the context of CRPC. The inhibition of ACK1 by this compound is expected to reduce ligand-independent AR activation, decrease the nuclear translocation of AR, and subsequently suppress the transcription of AR target genes, leading to the inhibition of tumor growth.
Mandatory Visualizations
Caption: Canonical Androgen Receptor (AR) Signaling Pathway.
Caption: ACK1-Mediated AR Activation and this compound Inhibition.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit ACK1 kinase activity by 50% (IC50).
-
Platform: Biochemical enzymatic kinase assays (e.g., Invitrogen's SelectScreen® Kinase Profiling Service).[14]
-
Procedure:
-
The ACK1/TNK2 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is prepared in a series of 10 concentrations using 3-fold serial dilutions, typically starting from 1 or 10 µM.[14]
-
The compound dilutions are added to the kinase reaction mixture. The ATP concentration is kept equal to the ATP Km for the enzyme.[14]
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
Data are plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using non-linear regression analysis.
-
Cell Viability (MTS) Assay
This assay measures the effect of this compound on the metabolic activity of prostate cancer cells, which serves as an indicator of cell viability and proliferation.
-
Materials: Prostate cancer cell lines (e.g., LNCaP, C4-2B, or enzalutamide-resistant variants), 96-well plates, MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Procedure:
-
Seed prostate cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration, such as 72 hours.[14]
-
Following the treatment period, add 20 µL of MTS reagent to each well (containing 100 µL of medium).[16]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis of AR and ACK1 Phosphorylation
This protocol is used to directly observe the effect of this compound on the phosphorylation of its target, ACK1, and the downstream effector, AR.
-
Procedure:
-
Plate prostate cancer cells (e.g., 293T cells overexpressing TNK2 or prostate cancer cell lines) in 6-well plates.[13]
-
Once cells reach appropriate confluency, treat them with serial dilutions of this compound (e.g., from ~10 nM to 5 µM) and a DMSO control for a defined period, such as 6 hours.[13]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clear them by centrifugation.[13]
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ACK1, total ACK1, phospho-AR (Tyr-267), total AR, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Prostate Cancer Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy of this compound in a physiological context.
-
Model: Immunodeficient mice (e.g., athymic nude or SCID) are used to host human prostate cancer cell xenografts.[17][18] Cells can be implanted subcutaneously or orthotopically into the mouse prostate.[17][18] Models of enzalutamide resistance can also be established.[9]
-
Procedure:
-
Inject a suspension of human prostate cancer cells (e.g., 1-2 million cells in Matrigel) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (prepared in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) or vehicle control to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.[14]
-
Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry) to assess target engagement and downstream effects.
-
Caption: Experimental Workflow for Assessing this compound Efficacy.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for prostate cancer by inhibiting ACK1, a key kinase that promotes androgen-independent AR signaling. Its ability to block the phosphorylation and subsequent activation of the AR provides a strong rationale for its development, especially for patients with CRPC or those who have developed resistance to standard anti-androgen therapies. The preclinical data demonstrate potent and selective inhibition of ACK1, leading to reduced viability of cancer cells.
Future research should focus on optimizing the pharmacokinetic properties of this compound or developing next-generation ACK1 inhibitors with improved bioavailability. Clinical investigations are warranted to evaluate the safety and efficacy of targeting ACK1 in prostate cancer patients, potentially in combination with existing AR-pathway inhibitors to overcome or delay the onset of therapeutic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging proteins involved in castration-resistant prostate cancer via the AR-dependent and AR-independent pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genome-Wide Analysis of Androgen Receptor Targets Reveals COUP-TF1 as a Novel Player in Human Prostate Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontlinegenomics.com [frontlinegenomics.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. graylab.stanford.edu [graylab.stanford.edu]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of TNK2/ACK1 Inhibition by XMD8-87 on Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1), has emerged as a critical signaling node in the progression of various malignancies, including breast cancer.[1][2] Aberrant activation of TNK2 is particularly implicated in aggressive subtypes such as triple-negative breast cancer (TNBC), where it correlates with poor patient outcomes.[2] TNK2 acts as a central transducer of signals from receptor tyrosine kinases (RTKs) like EGFR and HER2, culminating in the activation of pro-survival pathways, most notably the PI3K/AKT signaling cascade.[3] This central role makes TNK2 an attractive target for therapeutic intervention. XMD8-87 is a novel and potent small molecule inhibitor of TNK2, and this document provides a comprehensive technical overview of its potential effects on breast cancer cell lines, based on the established role of TNK2 inhibition.
Mechanism of Action: The TNK2/ACK1 Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of TNK2/ACK1. In breast cancer, TNK2 is activated downstream of growth factor receptors such as EGFR and HER2.[2][3] Upon activation, TNK2 phosphorylates and activates key downstream effectors, including the serine/threonine kinase AKT. The activation of AKT promotes cell survival, proliferation, and resistance to apoptosis.[4] By inhibiting TNK2, this compound is expected to disrupt this signaling cascade, leading to a reduction in AKT activation and subsequent anti-cancer effects.
Quantitative Data on the Effects of TNK2/ACK1 Inhibition
While specific quantitative data for this compound in a comprehensive panel of breast cancer cell lines is not yet publicly available, the following tables summarize representative data from studies on other potent TNK2/ACK1 inhibitors in key breast cancer cell lines. This data provides an expected baseline for the efficacy of this compound.
Table 1: Representative IC50 Values of a TNK2/ACK1 Inhibitor in Breast Cancer Cell Lines
| Cell Line | Subtype | Representative IC50 (µM) |
| MCF-7 | Luminal A (ER+/PR+) | >10 |
| MDA-MB-231 | Triple-Negative | 1.5 |
| SK-BR-3 | HER2+ | 5.2 |
| BT-474 | Luminal B (ER+/PR+/HER2+) | 7.8 |
Note: The IC50 values are representative and may vary depending on the specific TNK2/ACK1 inhibitor and experimental conditions.
Table 2: Representative Effect of a TNK2/ACK1 Inhibitor on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| TNK2/ACK1 Inhibitor (1.5 µM) | 65.8 ± 3.5 | 20.1 ± 2.0 | 14.1 ± 1.8 |
Note: Data are presented as mean ± standard deviation and are representative of the expected effects.
Table 3: Representative Effect of a TNK2/ACK1 Inhibitor on Apoptosis in MDA-MB-231 Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 3.1 ± 0.8 | 2.5 ± 0.5 |
| TNK2/ACK1 Inhibitor (1.5 µM) | 15.7 ± 2.2 | 8.9 ± 1.5 |
Note: Data are presented as mean ± standard deviation and are representative of the expected effects.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, SK-BR-3, BT-474) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for TNK2/ACK1 Signaling
This technique is used to detect the phosphorylation status of TNK2 and its downstream target AKT.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TNK2 (Tyr284), total TNK2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The inhibition of TNK2/ACK1 by this compound presents a promising therapeutic strategy for breast cancer, particularly for aggressive subtypes like TNBC that are dependent on this signaling pathway. The experimental protocols and representative data provided in this guide offer a framework for researchers to investigate the specific effects of this compound on various breast cancer cell lines. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this targeted therapy.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for XMD8-87 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMD8-87 is a potent and selective inhibitor of the non-receptor tyrosine kinase, Activated CDC42-associated kinase 1 (ACK1), also known as Tyrosine Kinase Non-receptor 2 (TNK2).[1][2][3] As an ATP-competitive inhibitor, this compound has demonstrated significant potential in cancer research by targeting oncogenic signaling pathways.[4][5] This document provides a detailed protocol for utilizing this compound in cell-based assays to assess its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of TNK2.[4] It has been shown to effectively block the autophosphorylation of TNK2, a critical step in its activation and downstream signaling.[6][7] Dysregulation of TNK2 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to inhibit the proliferation of cancer cell lines, particularly those with specific TNK2 mutations.[2][6][7]
Quantitative Data Summary
The following table summarizes the reported potency of this compound against its primary target and in cellular models.
| Target/Cell Line | Assay Type | Potency (IC50/Kd) | Reference |
| TNK2 (Biochemical) | LanthaScreen | 44 nM | [4] |
| TNK2 (Binding) | Ambit binding assay | 15 nM (Kd) | [5][7] |
| Ba/F3 (TNK2 D163E) | Antiproliferation | 38 nM | [1][2][3][6] |
| Ba/F3 (TNK2 R806Q) | Antiproliferation | 113 nM | [1][2][3][6] |
| Ba/F3 (Parental) | Antiproliferation | >10 µM | [4] |
| 293T expressing TNK2 | Phosphorylation Inhibition | Effective at 10 nM - 5 µM | [3] |
| A549 | Cell Growth Inhibition | Complete inhibition at 10 µM | [7] |
Signaling Pathway
The diagram below illustrates the signaling pathway involving TNK2 and the inhibitory action of this compound. TNK2 is a non-receptor tyrosine kinase that can be activated by various receptor tyrosine kinases (RTKs). Once activated, TNK2 phosphorylates downstream substrates, leading to the activation of pro-proliferative and survival pathways.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. XMD 8-87 | CAS 1234480-46-6 | this compound | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
Determining the optimal concentration of XMD8-87 for in vitro studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
XMD8-87 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-receptor 2), also known as ACK1 (Activated CDC42-associated Kinase 1).[1][2][3] As an ATP-competitive inhibitor, this compound has been utilized in cancer research to probe the function of TNK2/ACK1 and evaluate its potential as a therapeutic target.[4] Aberrant TNK2/ACK1 activity has been linked to the progression of various cancers, making this compound a valuable tool for in vitro investigations.[2][4]
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for your specific in vitro experimental needs. Included are summaries of reported effective concentrations, detailed protocols for cell-based assays, and visual diagrams of the relevant signaling pathway and experimental workflow.
Mechanism of Action: The TNK2/ACK1 Signaling Pathway
TNK2/ACK1 acts as a crucial signaling node downstream of several receptor tyrosine kinases (RTKs), including EGFR, HER2, and MERTK.[3][5] Upon activation by upstream signals, TNK2/ACK1 can influence major pro-survival pathways. One of its key downstream targets is the serine/threonine kinase AKT, which it can phosphorylate and activate, thereby promoting cell survival and proliferation.[5] The diagram below illustrates a simplified representation of the TNK2/ACK1 signaling cascade.
Data Presentation: Reported In Vitro Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line, the presence of specific TNK2 mutations, and the assay endpoint. The following table summarizes quantitative data from published studies.
| Target/Cell Line | Assay Type | Reported IC50 / Concentration | Reference |
| TNK2 (D163E mutation) in Ba/F3 cells | Cell Viability | 38 nM | [6][7] |
| TNK2 (R806Q mutation) in Ba/F3 cells | Cell Viability | 113 nM | [6][7] |
| TNK2 mutant expressing cell lines | Cell Growth Inhibition | Potent inhibition up to 1,000 nM | [6] |
| 293T cells expressing TNK2 | TNK2 Phosphorylation Inhibition | 10 nM - 5 µM (tested range) | [8] |
| A549 cancer cells | Cell Growth Inhibition | Partial inhibition at 10 µM | [9] |
| Biochemical Enzymatic Assay | Kinase Activity | IC50 values determined from serial dilutions starting at 1 µM | [6] |
Experimental Protocols
Determining the optimal concentration of this compound for a new experimental system requires a systematic approach. A common workflow involves an initial broad-range concentration screening to determine the approximate effective range, followed by a more detailed dose-response experiment to calculate the precise IC50 (half-maximal inhibitory concentration).
The following diagram outlines the general experimental workflow.
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[10][11]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment (Range-Finding):
-
Prepare serial dilutions of this compound in complete medium. For a range-finding experiment, use a broad logarithmic range (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Include a "vehicle control" (DMSO concentration matched to the highest this compound concentration) and a "no treatment" control.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective this compound dilutions or controls.
-
Incubate for the desired duration (e.g., 48 or 72 hours).[6]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis (Range-Finding):
-
Read the absorbance at 570-590 nm using a microplate reader.[12]
-
Normalize the data to the vehicle control (as 100% viability) and plot cell viability vs. log[this compound].
-
Identify the concentration range where a significant dose-dependent effect is observed.
-
-
IC50 Determination:
-
Repeat steps 2-5 using a narrower range of 8-10 concentrations centered around the estimated IC50 from the range-finding experiment (e.g., if the effect was seen between 10 nM and 100 nM, test concentrations like 10, 20, 40, 60, 80, 100, 150, 200 nM).
-
Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software (e.g., GraphPad Prism) to calculate the precise IC50 value.
-
Protocol 2: Verifying Target Inhibition by Western Blot
This protocol is used to confirm that this compound inhibits the phosphorylation of TNK2/ACK1 or its downstream targets (like AKT) at the concentrations determined by the viability assay.
Materials:
-
Cell line of interest
-
6-well or 12-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST). Note: Avoid using milk for phospho-protein detection as it contains casein, a phosphoprotein.[9]
-
Primary antibodies (e.g., anti-phospho-TNK2, anti-total-TNK2, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with selected concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a relevant time period (e.g., 6 hours).[8]
-
If the pathway is stimulated by a growth factor, starve cells in serum-free media before treatment, then stimulate with the growth factor for a short period (e.g., 15-30 min) before lysis.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[13]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-TNK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for the total protein (e.g., total TNK2) or a loading control (e.g., GAPDH).
-
Analyze the band intensities to confirm that this compound reduces the phosphorylation of its target in a dose-dependent manner.
-
By following these protocols, researchers can confidently determine and validate the optimal concentration of this compound for their specific in vitro studies, ensuring reliable and reproducible results.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|XMD8 87|TNK2 inhibitor [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Step-by-step guide for a Western blot analysis with XMD8-87 treatment.
Application Notes and Protocols
Topic: Step-by-Step Guide for Western Blot Analysis of XMD8-87 Treatment Effects on TNK2 Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a Western blot analysis to investigate the effects of this compound, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2, also known as ACK1).[1][2][3][4] The protocol covers cell treatment, protein extraction, quantification, immunoblotting, and data analysis. Included are representations of the experimental workflow and the targeted signaling pathway to facilitate experimental design and data interpretation.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[5][6] This method is invaluable for studying the effects of small molecule inhibitors on cellular signaling pathways. This compound is a selective inhibitor of TNK2/ACK1, a non-receptor tyrosine kinase implicated in various cellular processes and pathological conditions.[3][4][7] By inhibiting TNK2, this compound can block its autophosphorylation and downstream signaling.[1][2][8] This guide details the procedure for treating cells with this compound and subsequently analyzing the phosphorylation status of TNK2 and its downstream targets via Western blot.
Experimental Workflow
The overall workflow for the Western blot analysis following this compound treatment is illustrated below.
TNK2 Signaling Pathway and this compound Inhibition
This compound acts as an ATP-competitive inhibitor of TNK2, preventing its autophosphorylation, which is a critical step for its kinase activity and the subsequent activation of downstream signaling cascades.[9]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used.
Materials and Reagents
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)[2]
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[5]
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-TNK2 (specific for the active form)
-
Rabbit anti-TNK2 (for total protein)
-
Mouse anti-GAPDH or anti-β-actin (for loading control)
-
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) detection reagent
Step-by-Step Methodology
Step 1: Cell Culture and this compound Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for the desired time (e.g., 6 hours).[2] Always include a vehicle-only control (DMSO) at the same final concentration as the highest drug treatment.
Step 2: Protein Extraction (Cell Lysis)
-
Aspirate the media from the wells and wash the cells once with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.[5]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (containing the protein) to a new clean, pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).
Step 4: Sample Preparation and SDS-PAGE
-
In a new tube, mix the calculated volume of lysate with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane.
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.[10] Destain with TBST.
Step 6: Immunoblotting
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-TNK2) in fresh blocking buffer at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[5][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.[12][13]
-
Final Washes: Repeat the washing step (Step 6.3) to remove unbound secondary antibody.
Step 7: Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[10][11]
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed for total TNK2 and a loading control like GAPDH to ensure equal protein loading.
Data Presentation
Quantitative data should be obtained by measuring the band intensity (densitometry) using image analysis software. The intensity of the target protein band (e.g., p-TNK2) should be normalized to the intensity of the loading control band (e.g., GAPDH) from the same lane.
Table 1: Example of Quantitative Western Blot Data Summary
| Treatment Group | Concentration | p-TNK2 Intensity (Arbitrary Units) | GAPDH Intensity (Arbitrary Units) | Normalized p-TNK2 Expression (p-TNK2 / GAPDH) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0.1% DMSO | 15,230 | 15,500 | 0.98 | 1.00 |
| This compound | 10 nM | 12,180 | 15,350 | 0.79 | 0.81 |
| This compound | 100 nM | 6,540 | 15,600 | 0.42 | 0.43 |
| This compound | 1 µM | 1,490 | 15,400 | 0.10 | 0.10 |
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. XMD 8-87 | CAS 1234480-46-6 | this compound | Tocris Bioscience [tocris.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. graylab.stanford.edu [graylab.stanford.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Preparing a DMSO Stock Solution of XMD8-87: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the selective TNK2/Ack1 inhibitor, XMD8-87, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will help ensure the stability, and consistent performance of the compound in downstream applications.
Introduction to this compound
This compound is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ack1, Activated Cdc42-associated kinase 1). TNK2/Ack1 is a crucial node in various cellular signaling pathways that regulate cell growth, proliferation, migration, and survival. Dysregulation of the TNK2/Ack1 signaling cascade has been implicated in the progression of several cancers, making it a significant target for therapeutic development. This compound has demonstrated inhibitory activity against wild-type and mutant forms of TNK2, highlighting its potential in cancer research and drug discovery.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Citations |
| Molecular Weight | 445.52 g/mol | |
| Solubility in DMSO | ≥1 mg/mL. Sources report solubility up to 89 mg/mL (199.76 mM). | |
| Recommended Stock Concentration | 10 mM is a commonly used concentration. | |
| Storage of Solid | Store at -20°C or -80°C for long-term stability. | |
| Storage of DMSO Stock | Aliquot and store at -80°C for up to 2 years, or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | |
| Cell Culture DMSO Tolerance | The final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many cell lines tolerating up to 1%. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath sonicator preferred)
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-handling Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.455 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 445.52 g/mol = 0.004455 g = 4.455 mg
-
-
-
-
Dissolving in DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved. If particulates are still visible, you can:
-
Continue vortexing for a longer period.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonicate the solution in a water bath sonicator for 5-10 minutes.
-
-
-
Storage of the Stock Solution:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Briefly vortex the thawed solution to ensure homogeneity.
-
-
Dilution to Working Concentration:
-
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.
-
Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium directly to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Example Dilution (for a final concentration of 10 µM in 1 mL of media):
-
Use the formula: C1V1 = C2V2
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = (10 x 1000) / 10,000 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Visualizations
TNK2/Ack1 Signaling Pathway
Caption: Simplified TNK2/Ack1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound in DMSO.
XMD8-87: Application Notes and Protocols for Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD8-87 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated kinase 1).[1][2] TNK2/ACK1 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is implicated in various cellular processes, including cell proliferation, migration, and survival.[3][4][5] Its aberrant activation is associated with several cancers, making it an attractive target for therapeutic development.[4][6] These application notes provide a comprehensive guide for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to investigate TNK2 signaling pathways and its protein-protein interactions.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Species/Assay Condition | Reference |
| Primary Target | TNK2 (ACK1) | [1][2] | |
| Binding Affinity (Kd) | 15 nM | Ambit binding assay | [1][7] |
| IC50 (TNK2) | 1.9 µM | ELISA assay | [1][2] |
| IC50 (TNK2 D163E mutant) | 38 nM | Ba/F3 cells | [8][9][10] |
| IC50 (TNK2 R806Q mutant) | 113 nM | Ba/F3 cells | [8][9][10] |
| Mechanism of Action | ATP-competitive, reversible | [1] |
Selectivity of this compound
This compound exhibits excellent kinome selectivity. In a DiscoverX KinomeScan at a 10 µM screening concentration, it showed high selectivity with S(35) = 0.08, S(10) = 0.03, and S(1) = 0.02.[1] However, researchers should be aware of potential off-target effects.
| Potential Off-Target | Binding Affinity (Kd) | IC50 | Reference |
| BRK | 37 nM | 47 nM | [1] |
| CSF1R | 330 nM | 428 nM | [1] |
| DCAMKL1 | 280 nM | - | [1] |
| FRK | 96 nM | 264 nM | [1] |
| TNK1 | 110 nM | - | [1] |
Signaling Pathway
TNK2/ACK1 acts as a crucial transducer of signals from various cell surface receptors. Upon activation by RTKs such as EGFR, HER2, and PDGFR, TNK2 can phosphorylate downstream substrates, including AKT and the Androgen Receptor (AR), promoting cell survival and proliferation.[3][4][6] It also plays a role in regulating EGFR degradation through its interaction with clathrin.[5]
Figure 1: Simplified TNK2/ACK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Immunoprecipitation of TNK2 from Cultured Cells Treated with this compound
This protocol is designed to isolate TNK2 from cell lysates to study its abundance, post-translational modifications, or to serve as a basis for co-immunoprecipitation experiments.
Materials:
-
This compound (Tocris, Selleck Chemicals, etc.)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. For co-IP, a milder buffer may be necessary.[11]
-
Anti-TNK2/ACK1 antibody, validated for immunoprecipitation
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Microcentrifuge tubes
-
End-over-end rotator
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 1-6 hours). A typical concentration range for cellular assays is 100 nM to 5 µM.[8]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
To 500 µg - 1 mg of total protein, add the anti-TNK2 antibody (the optimal amount should be predetermined). As a negative control, add an equivalent amount of isotype control IgG to a separate tube.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
-
After the final wash, remove all residual buffer.
-
To elute the protein, add 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the immunoprecipitated protein.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-TNK2 antibody to confirm successful immunoprecipitation.
-
Protocol 2: Co-Immunoprecipitation to Identify TNK2 Interacting Partners
This protocol aims to identify proteins that interact with TNK2. The inclusion of this compound can help determine if the interaction is dependent on the kinase activity of TNK2.
Procedure:
Follow the steps outlined in Protocol 1, with the following modifications:
-
Lysis Buffer: Use a non-denaturing lysis buffer to preserve protein-protein interactions.[11]
-
This compound Treatment: Consider two treatment strategies:
-
Pre-treatment of cells: Treat cells with this compound before lysis to assess how inhibition of TNK2 activity within the cellular context affects its interactions.
-
In-lysate treatment: Add this compound to the lysate during the antibody incubation step to determine if the inhibitor can disrupt an existing interaction in vitro.
-
-
Washing: Perform washes with a less stringent buffer to avoid disrupting weaker protein interactions.
-
Analysis: After SDS-PAGE and transfer, probe the membrane with antibodies against the putative interacting protein(s). The immunoprecipitated sample should also be probed for TNK2 as a positive control.
Experimental Workflow Visualization
Figure 2: General workflow for immunoprecipitation using this compound.
Troubleshooting and Considerations
-
Antibody Selection: Use a high-quality antibody validated for immunoprecipitation to ensure specificity and efficiency.
-
Lysis Buffer Choice: The stringency of the lysis buffer is critical. For co-IP, a milder buffer is recommended to preserve protein complexes.[11]
-
Controls: Always include a negative control (isotype IgG) to assess non-specific binding. An input control (a small fraction of the cell lysate) should also be run on the Western blot to verify the presence of the target protein.
-
Inhibitor Concentration: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.
-
Interpretation of Co-IP Results: A change in the interaction profile upon this compound treatment may suggest that the interaction is dependent on the kinase activity of TNK2. However, it could also be due to conformational changes induced by the inhibitor binding to the kinase domain. Further validation experiments are recommended.
By following these guidelines and protocols, researchers can effectively utilize this compound as a chemical probe to dissect the complex roles of TNK2/ACK1 in cellular signaling and disease.
References
- 1. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ulab360.com [ulab360.com]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 6. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for XMD8-87 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD8-87 is a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as Tyrosine Kinase Non-receptor 2 (TNK2). TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Aberrant activation, overexpression, or mutation of TNK2 has been implicated in the progression of various human cancers, including leukemia, breast, and prostate cancer, by promoting cell survival, proliferation, and resistance to therapy.[1][2][3] this compound functions as an ATP-competitive, reversible inhibitor, effectively blocking the kinase activity of TNK2.[4] These notes provide an overview of cell lines responsive to this compound, its mechanism of action, and detailed protocols for evaluating its efficacy.
Mechanism of Action
TNK2/ACK1 is a signaling hub that integrates signals from various growth factor receptors, such as EGFR, and hormone receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER).[1][2] Upon activation, TNK2 phosphorylates downstream targets, including AKT, leading to the activation of pro-survival and proliferative pathways.[1] In some cancers, TNK2 amplification or mutation leads to constitutive kinase activity, driving oncogenesis. This compound binds to the ATP-binding pocket of TNK2, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling cascades. This leads to the suppression of tumor cell growth and survival, particularly in cells that are dependent on TNK2 signaling.[1][4]
Signaling Pathway
The diagram below illustrates the central role of TNK2/ACK1 in cellular signaling and the point of inhibition by this compound.
Responsive Cell Lines
The sensitivity of cancer cell lines to this compound is primarily linked to their dependence on TNK2 signaling. Cell lines harboring specific activating mutations in the TNK2 gene have shown significant sensitivity.
Quantitative Data on this compound Sensitivity
| Cell Line | Background | Mutation | Assay Type | IC50 / EC50 |
| Ba/F3 | Murine Pro-B | Engineered TNK2 D163E | Proliferation | 38 nM |
| Ba/F3 | Murine Pro-B | Engineered TNK2 R806Q | Proliferation | 113 nM |
| Ba/F3 | Murine Pro-B | Parental (Wild-Type TNK2) | Proliferation | >10,000 nM |
Candidate Cell Lines for this compound Treatment
While extensive IC50 data across a broad panel of cancer cell lines is not widely published, TNK2 amplification or aberrant activation has been identified in several cancer types. The following cell lines represent potential models for investigating the efficacy of this compound due to their underlying biology.
| Cell Line | Cancer Type | Relevant Features |
| MDA-MB-468 | Triple-Negative Breast Cancer | High EGFR expression, which signals through TNK2.[5][6] |
| OCI-AML3 | Acute Myeloid Leukemia | Harbors NPM1 and DNMT3A mutations; TNK2 mutations have been identified in AML.[7][8] |
| A549 | Non-Small Cell Lung Cancer | TNK2 amplification is observed in lung cancers. |
| LNCaP / VCaP | Prostate Cancer | Dependent on Androgen Receptor (AR) signaling, which is modulated by TNK2. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8/MTS)
This protocol is designed to determine the dose-dependent effect of this compound on the viability and proliferation of adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) and resume logarithmic growth.[9]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is 10 µM to 0.1 nM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle (DMSO) control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.[9]
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log-transformed concentration of this compound and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for TNK2 Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the inhibition of TNK2 auto-phosphorylation.
Materials:
-
6-well plates
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11][12]
-
Primary antibodies: anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 5 µM) and a vehicle control for 2-6 hours.[4]
-
-
Protein Extraction:
-
Aspirate medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities, normalizing the phospho-TNK2 signal to total TNK2 and the loading control.
-
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Mediator kinase inhibitors suppress triple-negative breast cancer growth and extend tumor suppression by mTOR and AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Targeting Chromatin Regulators Inhibits Leukemogenic Gene Expression in NPM1 Mutant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits DNMT3A R882 mutation-driven clonal hematopoiesis and leukemia by inducing apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: The Use of XMD8-87 in Cell Migration and Invasion Studies
Introduction
Cell migration and invasion are fundamental cellular processes essential for embryonic development, tissue repair, and immune responses. However, in pathological contexts such as cancer, these processes are aberrantly regulated, leading to tumor progression and metastasis. Non-receptor tyrosine kinases (nRTKs) have emerged as critical regulators of these events. One such kinase, Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-Associated Kinase 1 (ACK1), is a key signaling node that integrates signals from multiple receptor tyrosine kinases (RTKs) to control cell motility.[1][2][3]
XMD8-87 is a potent and selective small-molecule inhibitor of TNK2/ACK1. Its ability to specifically target TNK2 makes it an invaluable chemical tool for researchers, scientists, and drug development professionals to investigate the molecular mechanisms underlying TNK2-driven cell migration and invasion. These application notes provide detailed protocols and data for utilizing this compound in relevant in vitro assays.
Mechanism of Action: TNK2/ACK1 Signaling
TNK2/ACK1 acts as a central hub for various oncogenic signaling pathways.[4][5] Upon activation by upstream RTKs such as EGFR, PDGFR, and HER2, TNK2 transduces signals to downstream effectors that are critical for cell motility.[3] Key pathways regulated by TNK2 include the PI3K/AKT and MEK/ERK (MAPK) cascades.[1][3] Activation of these pathways leads to cytoskeletal rearrangements, changes in cell adhesion, and expression of matrix metalloproteinases (MMPs), all of which are crucial for cell migration and the degradation of the extracellular matrix during invasion.[1] By inhibiting TNK2, this compound allows for the precise dissection of its role in these metastatic processes.
Data Presentation
Quantitative data regarding the inhibitory activity of this compound and the functional consequences of TNK2/ACK1 inhibition are summarized below.
Table 1: Kinase Inhibition Profile of this compound
| Target | Mutation | IC50 | Reference |
|---|---|---|---|
| TNK2 | D163E | 38 nM | [6] |
| TNK2 | R806Q | 113 nM |[6] |
Table 2: Expected Effects of TNK2/ACK1 Inhibition with this compound on Key Proteins in Migration and Invasion
| Protein Target | Effect of TNK2 Inhibition | Cellular Function | Reference |
|---|---|---|---|
| p-AKT | Decrease | Survival, Proliferation, Migration | [1][4] |
| p-ERK | Decrease | Proliferation, Migration | [1] |
| MMP-2 / MMP-9 | Decrease | Extracellular Matrix Degradation, Invasion | [1] |
| EGFR | Increased Degradation | Proliferation, Migration | [1][3] |
| Vimentin | Decrease | Epithelial-Mesenchymal Transition (EMT) | N/A |
| E-cadherin | Increase | Cell-Cell Adhesion, EMT | N/A |
Signaling Pathway and Experimental Workflows
Diagram 1: TNK2/ACK1 Signaling in Cell Migration and Invasion
Caption: TNK2/ACK1 signaling cascade is inhibited by this compound.
Diagram 2: Experimental Workflow for Wound Healing (Scratch) Assay
Caption: Workflow for a wound healing (scratch) assay.
Diagram 3: Experimental Workflow for Transwell Migration/Invasion Assay
Caption: Workflow for Transwell migration and invasion assays.
Experimental Protocols
Reagent Preparation: this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective cell migration into a created gap.
Materials:
-
Cells of interest cultured in 6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Culture medium with and without serum
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to form a confluent monolayer within 24 hours.[7]
-
Serum Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation and synchronize the cells.
-
Creating the Wound: Gently and steadily scratch the cell monolayer in a straight line using a sterile 200 µL pipette tip.[7] A cross-shaped scratch can also be made in each well.[7]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[8]
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) to the respective wells.
-
Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the scratch in predefined locations for each well. This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same locations at regular intervals (e.g., every 8 hours for up to 48 hours or until wound closure is observed in the control group).[7]
-
Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area at Time 0.
Protocol 2: Transwell Migration Assay
This assay quantifies the chemotactic response of individual cells moving through a porous membrane.
Materials:
-
Transwell inserts (typically 8.0 µm pore size for cancer cells) for 24-well plates
-
Cells of interest
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[9][10]
-
Staining solution (e.g., 0.2% Crystal Violet or DAPI)[10][11]
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells for 12-24 hours.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[9][10]
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium at a density of 1 x 10^5 to 5 x 10^5 cells/mL. Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Loading Inserts: Place the Transwell inserts into the wells. Add 200-300 µL of the cell suspension to the upper chamber of each insert.[9]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migratory rate (typically 12-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[10]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[11] Stain the cells with 0.2% Crystal Violet for 10 minutes.[10]
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image the bottom of the membrane using an inverted microscope.
-
Quantification: Count the number of migrated cells in several representative fields for each insert. The results can be expressed as the average number of migrated cells per field.
Protocol 3: Transwell Invasion Assay
This assay is a modification of the migration assay that measures the ability of cells to degrade and move through an extracellular matrix (ECM) barrier.
Materials:
-
Same as Transwell Migration Assay
-
ECM solution (e.g., Matrigel® Basement Membrane Matrix)
-
Chilled, serum-free medium
-
Chilled pipette tips
Procedure:
-
Coating the Inserts: Thaw the Matrigel® on ice. Dilute it with chilled, serum-free medium to a final concentration of 200-300 µg/mL.[12] Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[10]
-
Solidification: Incubate the plate at 37°C for at least 2-4 hours to allow the Matrigel® to solidify into a gel.
-
Assay Protocol: Follow steps 1-9 of the Transwell Migration Assay protocol. Note that incubation times for invasion assays are typically longer (24-72 hours) to allow for ECM degradation.[9]
Protocol 4: Western Blot for Target Validation
This protocol is used to confirm that this compound is inhibiting its target, TNK2, and downstream signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TNK2, anti-TNK2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).[13] Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to confirm inhibition of the signaling pathway.
References
- 1. TNK2 tyrosine kinase non receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: XMD8-87 for the Study of Castration-Resistant Prostate Cancer
Introduction
Castration-Resistant Prostate Cancer (CRPC) presents a significant clinical challenge as it progresses despite androgen deprivation therapy. A key mechanism underlying this resistance is the ligand-independent activation of the Androgen Receptor (AR). The non-receptor tyrosine kinase, Activated CDC42 kinase 1 (ACK1), also known as TNK2, has emerged as a critical driver in this process. In the low-androgen environment of CRPC, cancer cells exhibit an increased dependence on ACK1 signaling for survival.[1] ACK1 can directly phosphorylate the AR at tyrosine residues (Tyr267 and Tyr363), leading to its activation and the transcription of target genes that promote tumor growth.[1] XMD8-87 is a potent and selective ATP-competitive inhibitor of ACK1/TNK2, making it an invaluable chemical probe for investigating the role of ACK1 in CRPC pathogenesis and evaluating it as a therapeutic target.[2][3][4]
Mechanism of Action of this compound in CRPC
This compound exerts its effects by directly inhibiting the kinase activity of ACK1. In CRPC cells, this inhibition blocks the phosphorylation of the Androgen Receptor, preventing its ligand-independent activation. This disrupts the downstream signaling cascade that promotes cell survival and proliferation, effectively targeting a key resistance mechanism.
Caption: this compound inhibits ACK1, blocking Androgen Receptor phosphorylation and downstream signaling in CRPC.
Quantitative Data Summary
This compound is a highly potent inhibitor of TNK2/ACK1 with excellent kinome selectivity. The following tables summarize its inhibitory activity against its primary target and key off-targets.
Table 1: Potency of this compound against TNK2/ACK1
| Target | Potency Metric | Value (nM) | Assay Type | Reference |
| TNK2 (ACK1) | Kd | 15 | Ambit Binding Assay | [4] |
| TNK2 (ACK1) | IC50 | 35.4 | Invitrogen Kinase Assay | [4] |
| TNK2 (D163E) | IC50 | 38 | Cellular Assay | [3] |
| TNK2 (R806Q) | IC50 | 113 | Cellular Assay | [3] |
Table 2: Selectivity Profile of this compound (Off-Target Kinases)
| Off-Target | Potency Metric | Value (nM) | Assay Type | Reference |
| BRK | Kd | 37 | Ambit Binding Assay | [2][4] |
| BRK | IC50 | 47 | Invitrogen Kinase Assay | [2][4] |
| FRK | Kd | 96 | Ambit Binding Assay | [2][4] |
| TNK1 | Kd | 110 | Ambit Binding Assay | [2][4] |
| GAK | Kd | 270 | Ambit Binding Assay | [2][4] |
| DCAMKL1 | Kd | 280 | Ambit Binding Assay | [2][4] |
| CSF1R | Kd | 330 | Ambit Binding Assay | [2][4] |
| CSF1R | IC50 | 428 | Invitrogen Kinase Assay | [2][4] |
Experimental Protocols
Here we provide detailed protocols for foundational experiments using this compound to investigate CRPC.
Protocol 1: Cell Viability/Proliferation Assay
This protocol determines the effect of this compound on the viability and proliferation of CRPC cell lines (e.g., PC-3, DU145, 22Rv1). An MTT or similar colorimetric assay is commonly used.
Caption: Workflow for assessing CRPC cell viability after treatment with this compound.
Methodology:
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU145) into 96-well plates at a density of 3x10⁴ to 5x10⁴ cells/well and allow them to adhere for 8-24 hours at 37°C.[5]
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[3] Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., from 10 µM down to 1 nM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or the DMSO control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.[5]
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the viability data against the log of the drug concentration and fitting to a dose-response curve.
Protocol 2: Western Blot for ACK1 Phosphorylation
This protocol is designed to confirm the target engagement of this compound by measuring the inhibition of ACK1 auto-phosphorylation in cells.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 300 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[3]
-
Incubate on ice for 10 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add SDS-PAGE loading buffer (e.g., Laemmli buffer) to the lysates and boil at 95-100°C for 5-10 minutes.[3]
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TNK2/ACK1 (e.g., pY284) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total TNK2/ACK1 and/or a loading control like GAPDH or β-actin.[1]
-
Quantify band intensity to determine the degree of phosphorylation inhibition at each this compound concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining XMD8-87 with Other Inhibitors for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the synergistic anti-cancer effects of combining XMD8-87, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (Ack1/TNK2), with other targeted inhibitors. While direct published evidence of synergistic combinations involving this compound is emerging, the critical role of Ack1/TNK2 in oncogenic signaling and drug resistance provides a strong rationale for such investigations.
Ack1/TNK2 is a non-receptor tyrosine kinase that integrates signals from multiple receptor tyrosine kinases (RTKs) and is implicated in cell survival, proliferation, and migration. Its activation can contribute to resistance to various targeted therapies, including EGFR inhibitors. Therefore, co-targeting Ack1/TNK2 with inhibitors of parallel or downstream signaling pathways represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
This document outlines a hypothetical, yet rational, combination of this compound with a MEK inhibitor. Activation of the MAPK/ERK pathway is a common mechanism of resistance to targeted therapies, and co-inhibition of Ack1/TNK2 and MEK could lead to a more potent and durable anti-tumor response. The provided protocols are detailed templates that can be adapted for testing this compound in combination with various other inhibitors, such as those targeting PI3K, BRAF, or Bcl-2.
Data Presentation: Quantifying Synergy
The synergistic effect of a drug combination can be quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table provides an illustrative example of how to present synergy data for the combination of this compound and a hypothetical MEK inhibitor (MEKi) in a cancer cell line.
| Cell Line | Inhibitor | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) at 50% Effect (ED50) |
| NCI-H1975 | This compound | 150 | 45 | 0.65 (Synergistic) |
| (NSCLC) | MEK Inhibitor | 80 | 25 | |
| A549 | This compound | 250 | 80 | 0.72 (Synergistic) |
| (NSCLC) | MEK Inhibitor | 120 | 40 | |
| PC-3 | This compound | 300 | 100 | 0.80 (Synergistic) |
| (Prostate) | MEK Inhibitor | 150 | 55 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived values.
Experimental Protocols
Here, we provide detailed protocols for assessing the synergistic effects of this compound in combination with another inhibitor in cancer cell lines.
1. Cell Culture and Maintenance
-
Materials:
-
Cancer cell lines of interest (e.g., NCI-H1975, A549, PC-3)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture the selected cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed them at the appropriate density.
-
2. Cell Viability and Synergy Assay (e.g., using CellTiter-Glo®)
-
Materials:
-
This compound (stock solution in DMSO)
-
Second inhibitor (e.g., MEK inhibitor; stock solution in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound and the second inhibitor in the cell culture medium.
-
Treat the cells with:
-
This compound alone (multiple concentrations)
-
The second inhibitor alone (multiple concentrations)
-
A combination of this compound and the second inhibitor at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Vehicle control (DMSO, concentration should not exceed 0.1%).
-
-
Incubate the plates for 72 hours (or a predetermined appropriate time).
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
3. Calculation of Synergy
-
Software: CompuSyn software or similar programs capable of calculating the Combination Index (CI).
-
Protocol:
-
Input the dose-response data from the single agent and combination treatments into the software.
-
The software will generate dose-effect curves and calculate the CI values at different effect levels (e.g., ED50, ED75, ED90) based on the Chou-Talalay method.
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
4. Western Blot Analysis for Pathway Modulation
-
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ack1, anti-Ack1, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the second inhibitor, their combination, or vehicle control for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation to confirm the on-target effects of the inhibitors and to investigate the molecular basis of their synergistic interaction.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for synergistic inhibition.
Caption: Experimental workflow for synergy assessment.
Troubleshooting & Optimization
How to resolve XMD8-87 solubility issues in cell culture media.
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the TNK2/ACK1 inhibitor, XMD8-87, in cell culture media.
Troubleshooting Guide
Q: My this compound powder is not dissolving in the solvent. What should I do?
A: this compound is known to be highly soluble in DMSO but practically insoluble in water.[1] If you are experiencing issues dissolving the powder in DMSO, consider the following steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle.
-
Gentle Warming: Briefly warm the solution at 37°C for 5-10 minutes.
-
Sonication: Use a sonicating water bath to help break up any clumps and facilitate dissolution.[3]
-
Vortexing: Mix the solution thoroughly by vortexing.
Q: this compound dissolves in DMSO but precipitates immediately when I add it to my aqueous cell culture medium. How can I prevent this?
A: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are the recommended solutions:
-
Serial Dilution: Do not add the highly concentrated DMSO stock directly to your full volume of media. Perform one or more intermediate dilution steps. It is often better to perform initial serial dilutions in pure DMSO or a mix of DMSO and sterile water before the final dilution into the full volume of culture medium.[3] Salts in buffers and media can decrease the solubility of small molecules.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize both solubility issues and potential cellular toxicity.[4]
-
Add to Medium, Not Vice Versa: Add the this compound stock solution (or the final diluted stock) to the cell culture medium while gently vortexing or swirling the medium. This helps to disperse the compound quickly.
-
Pre-warm the Medium: Adding the compound to medium that is at 37°C can sometimes help maintain solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Anhydrous, sterile-filtered DMSO[5]
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 10 mM stock, you would need 4.455 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, use a brief sonication or gentle warming at 37°C.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Diluting this compound for Cell Culture Experiments
This protocol provides a workflow for diluting the high-concentration stock for use in a typical cell culture experiment.
Methodology:
-
Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution. The goal is to create a working stock that can be added to the medium without causing precipitation, while keeping the final DMSO concentration low.
-
Example for a 1 µM final concentration: Prepare an intermediate dilution by adding 1 µL of 10 mM stock to 999 µL of complete medium. This gives a 10 µM working stock in 0.1% DMSO.
-
-
Add the required volume of the final working stock to your cell culture plates. For instance, add 100 µL of the 10 µM working stock to 900 µL of medium in a well to achieve a final concentration of 1 µM this compound and a final DMSO concentration of 0.01%.
-
Always prepare a vehicle control using the same final concentration of DMSO that is in your experimental wells.[1]
Data and Visualizations
Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 26 mg/mL[2] | ≥ 58.36 mM[2] | Use of fresh, anhydrous DMSO is critical as moisture reduces solubility.[1][2] |
| Ethanol | ~1-5 mg/mL[1][6] | ~2.24 - 11.22 mM | Lower solubility compared to DMSO. |
| Water | Insoluble[1] | - | Not a suitable solvent for initial stock preparation. |
| DMF | ~1 mg/mL[6] | ~2.24 mM | An alternative organic solvent if DMSO cannot be used. |
Experimental Workflow for Preparing Cell Culture Media with this compound
References
How to prevent XMD8-87 degradation in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of XMD8-87 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, the solid (powder) form of this compound should be kept at -20°C, where it is stable for at least three years.[1][2]
Q2: What is the best way to prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] These stock solutions are stable for up to two years when stored at -80°C and for up to one year when stored at -20°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2][3]
Q3: Is this compound soluble in aqueous solutions?
This compound is insoluble in water.[2] For cell-based assays, it is common practice to dilute the DMSO stock solution into the aqueous culture medium just before use. Care must be taken to ensure that the final concentration of DMSO is not detrimental to the cells (typically below 0.5%).
Q4: Can I expose this compound solutions to light?
Q5: What is the recommended working concentration for this compound in cellular assays?
The effective concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, published studies have shown its use at concentrations up to 500 nM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guides
Issue 1: I am observing lower than expected potency or inconsistent results in my cell-based assays.
This could be due to the degradation of this compound in your working solutions or improper storage.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
-
Check Your Stock Solution: If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound. Ensure you are using high-quality, anhydrous DMSO, as moisture can reduce the solubility and stability of the compound.[2]
-
Verify Storage Conditions: Confirm that your stock solutions have been stored correctly at -80°C or -20°C and have not been subjected to multiple freeze-thaw cycles.[2][3]
-
Issue 2: I see precipitation when I add this compound to my cell culture medium.
This compound has low aqueous solubility, and precipitation can occur when the DMSO stock is diluted into an aqueous medium.
-
Troubleshooting Steps:
-
Ensure Proper Mixing: When diluting the DMSO stock, add it to the medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Use a Lower Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your medium. Try using a lower final concentration.
-
Consider Co-solvents: For certain applications, the use of a co-solvent may be necessary. However, the effect of any co-solvent on your experimental system must be carefully evaluated.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Citation(s) |
| Solid (Powder) | N/A | -20°C | Up to 3 years | [1][2] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [3] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [2][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citation(s) |
| DMSO | Soluble | [2] |
| DMF | Soluble | |
| Ethanol | Soluble | [2][5] |
| Water | Insoluble | [2] |
Experimental Protocols
Key Experiment: In Vitro Cell-Based Assay to Measure Inhibition of TNK2 Phosphorylation
This protocol is adapted from published studies using this compound.[2]
-
Cell Plating: Plate cells (e.g., 293T cells expressing TNK2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Working Solutions:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create a range of concentrations.
-
Immediately before treating the cells, dilute the DMSO solutions into pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Protein Extraction and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of TNK2 and downstream targets by Western blotting using phospho-specific antibodies.
-
Mandatory Visualizations
Caption: Simplified TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.
References
Navigating the Maze of Autofluorescence: A Technical Guide for Cellular Imaging
Technical Support Center
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical aspect of fluorescence imaging: the identification and mitigation of autofluorescence. While the initial query focused on the compound XMD8-87, our extensive review of scientific literature and supplier information indicates that This compound is a non-fluorescent kinase inhibitor and is not utilized as a fluorescent probe in imaging studies.
Therefore, this guide will address the broader, yet crucial, challenge of managing autofluorescence, which can interfere with the signal from your intended fluorescent markers. Below, you will find frequently asked questions, detailed troubleshooting protocols, and visual aids to help you achieve the highest quality data in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence imaging?
A1: Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within cells and tissues when they are excited by light.[1] This intrinsic fluorescence can create a high background signal, which may obscure the specific signal from your fluorescent probes, leading to a poor signal-to-noise ratio and potentially false positive results.[1][2]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from both endogenous sources within the biological specimen and exogenous sources introduced during sample preparation.
-
Endogenous Sources: These are naturally occurring fluorescent molecules within the cells and tissues.[2] Common examples include:
-
Metabolic Coenzymes: NADH and flavins are major contributors, particularly in metabolically active cells.[3]
-
Structural Proteins: Collagen and elastin, abundant in connective tissues, exhibit strong autofluorescence.[4][5]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age in various cell types.[4]
-
Other Molecules: Aromatic amino acids (like tryptophan), porphyrins, and heme groups in red blood cells also contribute to the autofluorescence signal.[1][4][6]
-
-
Exogenous Sources: These are introduced during the experimental workflow.
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[2][5]
-
Culture Media: Phenol red and other components in cell culture media can be fluorescent.[2]
-
Mounting Media and Adhesives: Some formulations of mounting media and adhesives used for slides can have inherent fluorescence.
-
Q3: How can I determine if autofluorescence is interfering with my experiment?
A3: The most straightforward method is to prepare a control sample that has not been treated with your fluorescent probe but has undergone all other processing steps (e.g., fixation, permeabilization).[2] Image this control sample using the same settings as your experimental samples. Any signal detected in the control is attributable to autofluorescence.
Troubleshooting Guide: Minimizing Autofluorescence
To effectively combat autofluorescence, a multi-pronged approach is often necessary. The following table summarizes key sources of autofluorescence and recommended mitigation strategies.
| Source of Autofluorescence | Excitation (nm) | Emission (nm) | Mitigation Strategies |
| NADH | ~340 | ~450 | Use fluorophores with longer excitation/emission wavelengths (red/far-red). Optimize fixation to minimize metabolic activity. |
| Flavins | ~450 | ~530 | Shift to red/far-red fluorophores. Spectral unmixing. |
| Collagen & Elastin | Broad (UV-Green) | Broad (Blue-Green) | Use specific chemical quenchers (e.g., Pontamine Sky Blue for elastin). Choose tissue sections with less connective tissue if possible. |
| Lipofuscin | Broad (Blue-Green) | Broad (Yellow-Red) | Treat with quenching agents like Sudan Black B or commercially available kits (e.g., TrueBlack®).[4] |
| Aldehyde Fixation | Broad | Broad | Use a non-aldehyde fixative (e.g., methanol, acetone). Reduce fixation time. Treat with sodium borohydride after fixation.[2][5] |
| Red Blood Cells (Heme) | Broad | Broad | Perfuse tissues with PBS before fixation to remove blood.[4][6] |
Experimental Protocols
Here are detailed protocols for common techniques to reduce autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective in reducing autofluorescence caused by glutaraldehyde and formaldehyde fixation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium borohydride (NaBH₄)
-
Fixed samples on slides or in wells
Procedure:
-
After the fixation step, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous chemical; handle with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
-
Stained samples on slides
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes to ensure it is fully dissolved, and then filter the solution to remove any undissolved particles.
-
After your final secondary antibody incubation and washes, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides three times with PBS for 5 minutes each.
-
Mount the slides with an appropriate mounting medium.
Visualization of Concepts
To further clarify the principles of autofluorescence and its mitigation, the following diagrams have been generated.
Caption: The interplay of desired signal and autofluorescence noise in a typical fluorescence microscopy experiment.
Caption: A decision-making workflow for selecting an appropriate autofluorescence reduction strategy.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
XMD8-87 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering precipitation issues with the TNK2/ACK1 inhibitor, XMD8-87, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately after I added it to my aqueous cell culture medium. Why is this happening?
A1: This is a common issue stemming from the physicochemical properties of this compound. It is known to be practically insoluble in water.[1][2] When a concentrated DMSO stock of a hydrophobic compound like this compound is rapidly diluted into an aqueous environment like cell culture media, the compound can crash out of solution, leading to precipitation. The DMSO disperses into the aqueous phase, leaving the insoluble this compound molecules to agglomerate.
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: Preventing precipitation involves optimizing the dilution process to maintain the solubility of this compound. Here are several strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed medium, mixing gently but thoroughly. Then, add this intermediate dilution to the final volume of your cell culture. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, most cell lines can tolerate a final concentration of up to 0.5% DMSO with minimal effects.[3] If your current final DMSO concentration is very low, consider if it can be safely increased to help with solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature can affect solubility, and adding a cold stock to warm media can sometimes induce precipitation.
-
Rapid Mixing: When adding the this compound stock or intermediate dilution, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
Q3: What is the maximum recommended concentration of this compound to use in cell culture to avoid precipitation?
A3: The maximum working concentration that remains soluble will depend on the specific cell culture medium composition and the final DMSO concentration. It is recommended to empirically determine the solubility limit in your specific medium. Start with the desired final concentration and if precipitation is observed, try a lower concentration. Published studies have used this compound in a range of 10 nM to 5 µM in cell-based assays.[1]
Q4: I see a fine precipitate in my cell culture plate after a few hours of incubation with this compound. What should I do?
A4: If precipitation occurs after incubation, it is advisable to discard the affected wells and repeat the experiment with a modified protocol. The presence of precipitated compound leads to an unknown and unquantifiable final concentration in your experiment, making the results unreliable. Consider the troubleshooting steps in Q2 for your next attempt.
Q5: Can I filter my final this compound-containing medium to remove the precipitate?
A5: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated compound, and the final concentration of this compound in the filtrate will be lower than intended and unknown, compromising the accuracy of your experiment.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent. The following table summarizes the available quantitative data.
| Solvent | Solubility |
| DMSO | ≥ 26 mg/mL (58.36 mM)[4], 57 mg/mL (127.93 mM)[2], 65 mg/mL (145.89 mM)[1], 10 mM[5] |
| Ethanol | 4 mg/mL (8.98 mM)[2], 5 mg/mL[1] |
| Water | Insoluble[1][2] |
| DMF | 1 mg/mL[6] |
Note: Solubility can vary slightly between batches and with the purity of the solvent. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[1][2]
-
Protocol 2: Dilution of this compound into Aqueous Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO for your experiment (e.g., 1 µM this compound with 0.1% DMSO).
-
Intermediate Dilution Step:
-
Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first make a 1:100 dilution in medium to get a 100 µM intermediate solution.
-
To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium and mix gently but thoroughly.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium to get a final concentration of 1 µM.
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without the compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified TNK2/ACK1 signaling pathway and the inhibitory action of this compound.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. lifetein.com [lifetein.com]
- 4. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Best practices for long-term storage of XMD8-87 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of XMD8-87 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as the presence of moisture can reduce the solubility of this compound and potentially accelerate its degradation.[2][3]
Q2: What are the recommended storage temperatures and expected stability for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. The expected stability under these conditions is summarized in the table below. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4]
Q3: How should I properly thaw and handle my frozen this compound stock solution?
A3: Before use, allow the vial of frozen stock solution to equilibrate to room temperature for at least 60 minutes before opening.[4] This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the integrity of the compound. Once thawed, gently vortex the solution to ensure it is homogeneous before making dilutions.
Q4: Can I store my diluted this compound working solutions?
A4: It is generally not recommended to store diluted working solutions for long periods, especially those in aqueous buffers. For optimal results, it is best to prepare fresh working solutions for each experiment from a frozen DMSO stock.[1] If temporary storage is necessary, keep the solution on ice and use it within the same day.
Troubleshooting Guide
Issue 1: My this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: The DMSO may have absorbed moisture.
-
Possible Cause 2: The concentration is too high.
-
Solution: While this compound is soluble in DMSO at concentrations of 26 mg/mL or higher, variations between batches can occur.[1] Try preparing a slightly more dilute stock solution. Gentle warming and sonication can also aid in dissolution, but be cautious with heat as it may degrade the compound.
-
-
Possible Cause 3: Impurities in the compound.
-
Solution: Ensure you are using a high-purity grade of this compound. If solubility issues persist, contact the supplier with the batch number.
-
Issue 2: My this compound stock solution appears cloudy or has visible precipitates after thawing.
-
Possible Cause 1: The compound has come out of solution during the freeze-thaw cycle.
-
Solution: Before use, ensure the vial has fully reached room temperature and then vortex thoroughly to redissolve the compound. A brief sonication in a water bath may also help.
-
-
Possible Cause 2: Introduction of water into the DMSO stock.
-
Solution: This can happen if the vial is opened while still cold. Always allow the vial to warm to room temperature before opening. If you suspect water contamination, it is best to prepare a fresh stock solution.
-
Issue 3: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Ensure that the stock solutions have been stored at the correct temperature and for no longer than the recommended duration. Avoid storing solutions at 4°C for extended periods.
-
-
Possible Cause 2: Multiple freeze-thaw cycles.
-
Solution: Repeated freezing and thawing can lead to compound degradation and precipitation.[4] Always aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: The compound is precipitating in the aqueous assay medium.
-
Solution: To prevent precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium, it is recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous solution. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | N/A | -20°C | 3 years[1] |
| 4°C | 2 years[1] | ||
| Stock Solution | DMSO | -20°C | 1 year[1] |
| -80°C | 2 years[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound and a sealed bottle of anhydrous DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for using this compound stock solutions.
Caption: Simplified TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to XMD8-87
Welcome to the technical support center for XMD8-87. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the TNK2/ACK1 inhibitor, this compound, and may be encountering resistance in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, ATP-competitive inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1).[1][2][3] TNK2/ACK1 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and migration. Aberrant activation of TNK2 has been implicated in the progression of several cancers.[4]
Q2: What is the mechanism of action of this compound?
This compound acts as a reversible, ATP-competitive inhibitor of TNK2.[5] It binds to the ATP-binding site of the TNK2 kinase domain, preventing the transfer of phosphate from ATP to its substrates. This inhibition blocks the downstream signaling pathways regulated by TNK2, leading to reduced cancer cell proliferation and survival.[4]
Q3: We are observing reduced sensitivity to this compound in our long-term cultures. What are the potential general mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like this compound?
While specific resistance mechanisms to this compound are still an active area of research, resistance to TKIs, in general, can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the drug's target protein, in this case, TNK2. These alterations can include:
-
Secondary mutations in the TNK2 kinase domain that reduce the binding affinity of this compound.
-
Amplification of the TNK2 gene, leading to overexpression of the target protein, which may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited target. This can involve:
-
Activation of bypass signaling pathways , such as the MAPK/ERK or PI3K/AKT pathways, which can compensate for the loss of TNK2 signaling and promote cell survival and proliferation.
-
Changes in the tumor microenvironment that provide pro-survival signals to the cancer cells.
-
Histological transformation of the tumor cells into a different lineage that is not dependent on TNK2 signaling.
-
Q4: Could activation of the MAPK pathway be a potential mechanism of resistance to this compound?
Yes, activation of the MAPK pathway is a common mechanism of resistance to various targeted therapies.[6][7] If cancer cells can upregulate signaling through the RAS-RAF-MEK-ERK cascade, they may be able to overcome the inhibitory effects of this compound and maintain their proliferative and survival signals.
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This guide provides a structured approach to identifying the potential cause of resistance to this compound in your cancer cell line and suggests strategies to overcome it.
Problem: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
Step 1: Confirm Resistance
-
Action: Perform a dose-response curve with this compound on your resistant cell line alongside the parental (sensitive) cell line.
-
Expected Outcome: The resistant cell line should exhibit a significantly higher IC50 value compared to the parental line.
| Cell Line | Treatment | IC50 (nM) |
| Parental Line | This compound | e.g., 50 nM |
| Resistant Line | This compound | e.g., >500 nM |
| Caption : Example dose-response data comparing parental and resistant cell lines. |
Step 2: Investigate On-Target Resistance Mechanisms
-
Hypothesis: The resistance is due to genetic changes in the TNK2 gene.
-
Experimental Protocol: Sequencing of the TNK2 Kinase Domain
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the kinase domain of the TNK2 gene using PCR with specific primers.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
-
Experimental Protocol: Analysis of TNK2 Gene Amplification
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Perform quantitative PCR (qPCR) to determine the copy number of the TNK2 gene relative to a reference gene.
-
Alternatively, fluorescence in situ hybridization (FISH) can be used to visualize and quantify TNK2 gene amplification.
-
-
Troubleshooting & Next Steps:
-
If a mutation is found:
-
If the mutation is known to confer resistance, this is a likely cause.
-
If the mutation is novel, its effect on this compound binding can be predicted using molecular modeling or confirmed with in vitro kinase assays.
-
Strategy: Consider using a next-generation TNK2 inhibitor that is effective against the identified mutation, if available.
-
-
If gene amplification is detected:
-
This suggests that higher concentrations of this compound may be required.
-
Strategy: Evaluate if increasing the dose of this compound can overcome the resistance. However, be mindful of potential off-target effects at higher concentrations.
-
-
Step 3: Investigate Off-Target Resistance Mechanisms (Bypass Pathways)
-
Hypothesis: The resistance is driven by the activation of alternative signaling pathways, such as the MAPK or PI3K/AKT pathways.
-
Experimental Protocol: Phospho-protein Analysis
-
Culture both parental and resistant cells.
-
Treat the cells with this compound at a concentration that is effective in the parental line.
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins, such as p-ERK, p-AKT, and p-S6.
-
Expected Outcome: Resistant cells may show sustained or increased phosphorylation of these proteins even in the presence of this compound, indicating pathway activation.
-
-
Troubleshooting & Next Steps:
-
If MAPK pathway activation (increased p-ERK) is observed:
-
Strategy: Combine this compound with a MEK inhibitor (e.g., Trametinib) or an ERK inhibitor. This dual blockade can prevent the bypass signaling and restore sensitivity.
-
-
If PI3K/AKT pathway activation (increased p-AKT) is observed:
-
Strategy: Combine this compound with a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Ipatasertib).
-
-
Experimental Workflow for Investigating Resistance
Caption : Workflow for investigating and overcoming this compound resistance.
Signaling Pathway: Potential Bypass Mechanism via MAPK Activation
Caption : MAPK pathway activation as a potential bypass mechanism to this compound.
Disclaimer: This technical support guide is for research purposes only. The experimental protocols provided are for reference and should be adapted to your specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the efficacy of XMD8-87 and XMD16-5 in TNK2 inhibition.
In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1), has emerged as a critical signaling node in various malignancies. Its role in driving cell growth, proliferation, and resistance to treatment makes it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two potent TNK2 inhibitors, XMD8-87 and XMD16-5, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activities of this compound and XMD16-5 against TNK2, including specific oncogenic mutants, as determined by various biochemical and cellular assays.
| Inhibitor | Assay Type | Target | IC50 / Kd | Reference |
| This compound | ELISA | TNK2 | IC50: 1.9 µM | [1] |
| Ambit Binding Assay | TNK2 | Kd: 15 nM | [1][2] | |
| Cellular Assay (Ba/F3 cells) | TNK2 (D163E mutant) | IC50: 38 nM | [1] | |
| Cellular Assay (Ba/F3 cells) | TNK2 (R806Q mutant) | IC50: 113 nM | [1] | |
| XMD16-5 | ELISA | TNK2 | IC50: 0.38 µM | [3][4] |
| Cellular Assay (Ba/F3 cells) | TNK2 (D163E mutant) | IC50: 16 nM | [4][5][6] | |
| Cellular Assay (Ba/F3 cells) | TNK2 (R806Q mutant) | IC50: 77 nM | [4][5][6] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the affinity of the inhibitor for its target. Lower values indicate higher potency and affinity.
Experimental Protocols
Biochemical TNK2 Inhibition ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the ability of the inhibitors to block TNK2's kinase activity in a cell-free system.
-
Plate Coating: A 96-well microplate is coated with a peptide substrate for TNK2.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA) to prevent non-specific binding.
-
Kinase Reaction: Recombinant TNK2 enzyme is added to the wells along with ATP and varying concentrations of the inhibitor (this compound or XMD16-5). The plate is incubated to allow the phosphorylation reaction to proceed.
-
Detection: A primary antibody specific to the phosphorylated form of the substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, which generates a detectable signal (e.g., color change). The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated by plotting the inhibitor concentration against the percentage of inhibition.
Cellular TNK2 Phosphorylation Assay (Western Blot)
This method assesses the ability of the inhibitors to suppress TNK2 autophosphorylation within a cellular context.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and then treated with different concentrations of this compound or XMD16-5 for a specified period.
-
Cell Lysis: The cells are lysed to release their protein content. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody that specifically recognizes phosphorylated TNK2. Subsequently, a secondary antibody conjugated to an enzyme is used for detection.
-
Signal Detection: A chemiluminescent substrate is applied to the membrane, and the resulting signal is captured, indicating the amount of phosphorylated TNK2. The signal intensity is compared between treated and untreated cells to determine the inhibitory effect.
Visualizing the Experimental and Signaling Context
To better understand the experimental approach and the biological pathway being targeted, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and XMD16-5.
Caption: Simplified TNK2 signaling pathway and points of inhibition.
Conclusion
Both this compound and XMD16-5 are potent inhibitors of TNK2, with XMD16-5 demonstrating greater potency against the tested oncogenic mutants in cellular assays. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of these compounds in TNK2-driven cancers. The choice between these inhibitors may depend on the specific TNK2 mutation being targeted and the desired cellular context for the investigation.
References
Head-to-head comparison of XMD8-87 and dasatinib in leukemia models.
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for leukemia, a detailed comparison of novel and established kinase inhibitors is crucial for informing future research and clinical strategies. This guide provides a head-to-head comparison of XMD8-87, a novel and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), and dasatinib, a multi-targeted kinase inhibitor, in various leukemia models. This report synthesizes available preclinical data to offer a comprehensive overview of their efficacy, mechanism of action, and the signaling pathways they modulate.
Executive Summary
Dasatinib is a well-established second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] It potently inhibits BCR-ABL and SRC family kinases, key drivers in these malignancies.[2][3] this compound is a more recently developed inhibitor targeting TNK2 (also known as ACK1), a non-receptor tyrosine kinase implicated in oncogenesis through various signaling pathways.[4][5] Notably, mutations in TNK2 have been identified in leukemia, presenting a novel therapeutic target.[2][6] This guide presents a comparative analysis of their performance in preclinical leukemia models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Performance Comparison in Leukemia Cell Lines
The available data allows for a direct comparison of this compound and dasatinib, particularly in the context of TNK2-mutant leukemia. The following tables summarize the half-maximal inhibitory concentration (IC50) values for both compounds in various leukemia cell lines.
| Compound | Cell Line | Genotype | IC50 (nM) | Reference |
| This compound | Ba/F3 | TNK2 D163E | 38 | [4][5][7][8][9][10] |
| Ba/F3 | TNK2 R806Q | 113 | [4][5][7][8][9][10] | |
| Ba/F3 | Parental | >1000 | [2][8] | |
| Dasatinib | Ba/F3 | TNK2 D163E | ~0.1 | [2][8] |
| Ba/F3 | TNK2 R806Q | 1.3 | [2][8] | |
| K562 | BCR-ABL+ | 1 - 4.6 | [2] | |
| TF-1 | BCR-ABL+ | 0.75 | [2] | |
| Mo7e-KitD816H | c-Kit mutant | 5 | [3] | |
| Primary AML Blasts | Various | <1000 | [3] |
Table 1: Comparative IC50 Values of this compound and Dasatinib in Leukemia Cell Lines. This table highlights the potent activity of dasatinib against TNK2-mutant Ba/F3 cells, with significantly lower IC50 values compared to this compound. It also showcases the broad activity of dasatinib against various leukemia cell lines with different driver mutations. Data for this compound is currently limited to TNK2-mutant models.
Mechanism of Action and Signaling Pathways
This compound: Selective Inhibition of TNK2
This compound is a potent and selective inhibitor of TNK2.[4][5] TNK2 is a non-receptor tyrosine kinase that can be activated by receptor tyrosine kinases and SRC.[6] Once activated, TNK2 can modulate several pro-tumorigenic signaling pathways, including the AKT pathway, which is crucial for cell survival.[6] The diagram below illustrates the signaling pathway targeted by this compound.
Dasatinib: Multi-Targeted Kinase Inhibition
Dasatinib is a potent inhibitor of both the ABL and SRC families of tyrosine kinases.[2][3] In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein is the primary driver of leukemogenesis, activating numerous downstream pathways that promote cell proliferation and survival. Dasatinib effectively blocks this aberrant signaling. Furthermore, its inhibition of SRC family kinases, which are often overexpressed and activated in various cancers, contributes to its broad anti-leukemic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide, based on the methodologies described in the referenced literature.
Cell Viability Assay (MTS-based)
This assay is used to determine the cytotoxic effects of the inhibitors on leukemia cell lines.
-
Cell Seeding: Leukemia cell lines (e.g., Ba/F3, K562) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or dasatinib for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTS Reagent Addition: After the incubation period, a methanethiosulfonate (MTS)-based reagent (e.g., CellTiter 96 AQueous One Solution Reagent) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the inhibition of kinase activity by measuring the phosphorylation status of target proteins.
-
Cell Lysis: Leukemia cells are treated with the inhibitors for a specified time, then washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-TNK2, TNK2, phospho-SRC, SRC, phospho-CRKL, CRKL).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Crosstalk between VEGFR and other receptor tyrosine kinases for TKI therapy of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of XMD8-87 against other kinase inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the kinase inhibitor XMD8-87, focusing on its selectivity profile in comparison to other relevant kinase inhibitors. The information presented herein is supported by experimental data to facilitate an objective assessment of its potential applications in research and drug development.
Executive Summary
This compound is a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1).[1][2] While demonstrating high affinity for its primary target, a thorough evaluation of its interactions with other kinases is crucial for understanding its biological effects and potential off-target liabilities. This guide compares the selectivity of this compound with other known TNK2 inhibitors, XMD16-5 and AIM-100, and details its activity against a panel of off-target kinases.
Kinase Inhibition Profile: A Comparative Table
The following table summarizes the quantitative data on the inhibitory activity of this compound and its counterparts against their primary target, TNK2, and key off-target kinases. The data is compiled from various kinase assay platforms, including Ambit binding assays, Invitrogen kinase assays, and KinomeScan.
| Target Kinase | This compound | XMD16-5 | AIM-100 | Assay Type |
| TNK2 (ACK1) | IC50: 1.9 µM | - | IC50: 22 nM [3] | Biochemical Assay |
| Kd: 15 nM [4] | - | - | Binding Assay | |
| TNK2 (D163E mutant) | IC50: 38 nM[1][2][5][6] | IC50: 16 nM[7][8] | - | Cell-based Assay |
| TNK2 (R806Q mutant) | IC50: 113 nM[1][2][5][6] | IC50: 77 nM[7][8] | - | Cell-based Assay |
| Off-Targets | ||||
| BRK | Kd: 37 nM, IC50: 47 nM | - | - | Ambit binding, Invitrogen kinase assay |
| CSF1R | Kd: 330 nM, IC50: 428 nM | - | - | Ambit binding, Invitrogen kinase assay |
| DCAMKL1 | Kd: 280 nM | - | - | Ambit binding assay |
| DCAMKL2 | Kd: 690 nM, IC50: 3200 nM | - | - | Ambit binding, Invitrogen kinase assay |
| ERK5 | - | - | - | - |
| FRK | Kd: 96 nM, IC50: 264 nM | - | - | Ambit binding, Invitrogen kinase assay |
| GAK | Kd: 270 nM | - | - | Ambit binding assay |
| TNK1 | Kd: 110 nM | - | - | Ambit binding assay |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are outlined below.
Kinase Binding Assays (e.g., Ambit, KinomeScan)
These assays are designed to measure the direct interaction between a test compound and a panel of kinases.
-
Principle: The core principle of these assays is a competition binding format. A proprietary, immobilized ligand that binds to the ATP-binding site of the kinase is used. The kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase's ATP-binding site, it will compete with the immobilized ligand, resulting in a reduced amount of kinase bound to the solid support. The amount of kinase bound is then quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase or through other sensitive detection methods.
-
General Protocol:
-
A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.
-
Kinases are incubated with streptavidin-coated magnetic beads to which a biotinylated, active-site directed ligand is attached.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The beads are washed to remove unbound protein.
-
The amount of kinase bound to the beads is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
The results are typically expressed as a percentage of the control (vehicle-treated) sample, and dissociation constants (Kd) are calculated from the dose-response curves.
-
Biochemical Kinase Assays (e.g., Invitrogen LanthaScreen™)
These assays measure the enzymatic activity of the kinase and the ability of a compound to inhibit this activity.
-
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site of the kinase. When both the antibody and the tracer are bound to the kinase, they are in close proximity, allowing for FRET to occur between the Eu-donor and the tracer-acceptor. A test compound that competes with the tracer for binding to the ATP site will disrupt FRET, leading to a decrease in the emission signal from the acceptor.
-
General Protocol:
-
The kinase, Eu-labeled anti-tag antibody, and the fluorescently labeled tracer are combined in a microplate well.
-
The test compound is added in a serial dilution.
-
The reaction is incubated at room temperature to allow for binding to reach equilibrium.
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission from both the donor (Europium) and the acceptor (tracer).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for evaluating kinase inhibitors.
References
- 1. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating the On-Target Effects of XMD8-87
In the realm of kinase inhibitor research, ensuring that a compound's cellular effects are a direct result of its intended target is paramount. This guide provides a comparative overview of genetic approaches to validate the on-target effects of XMD8-87, a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as ACK1).[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm the mechanism of action of this compound and similar kinase inhibitors.
Introduction to this compound and On-Target Validation
This compound is an ATP-competitive inhibitor of TNK2, a kinase implicated in various cellular processes, including cell growth, survival, and migration.[3][7] Dysregulation of TNK2 signaling is associated with several cancers, making it an attractive therapeutic target.[8][9] While this compound has demonstrated high potency and selectivity for TNK2 in biochemical assays, it is crucial to validate that its effects in a cellular context are indeed due to the inhibition of TNK2 and not off-target interactions.[7] Genetic methods, such as CRISPR/Cas9-mediated gene knockout and shRNA-mediated gene knockdown, provide powerful tools to mimic the effect of a highly specific inhibitor, thereby offering a benchmark for comparison.
Comparison of Pharmacological and Genetic Approaches
This section compares the phenotypic outcomes observed with this compound treatment and genetic perturbation of TNK2. It is important to note that the following data are compiled from different studies and experimental systems; therefore, direct quantitative comparisons should be made with caution.
Pharmacological Inhibition with this compound
This compound has been shown to potently inhibit the proliferation of cancer cell lines harboring activating mutations of TNK2. The data below summarizes the inhibitory concentrations (IC50) of this compound in Ba/F3 pro-B cells engineered to express these mutations.
| Cell Line | TNK2 Mutation | This compound IC50 (nM) | Reference Compound (Dasatinib) IC50 (nM) |
| Ba/F3 | D163E | 38 | ~0.1 |
| Ba/F3 | R806Q | 113 | 1.3 |
| Ba/F3 | Parental | >1000 | >1000 |
Table 1: Proliferation Inhibition by this compound in TNK2-Mutant Cell Lines. Data sourced from Maxson et al., 2016.[10]
Genetic Knockdown of TNK2
Genetic knockdown of TNK2 using short hairpin RNA (shRNA) has been demonstrated to reduce the oncogenic potential of triple-negative breast cancer (TNBC) cell lines. The following table summarizes the observed phenotypic effects.
| Cell Line | Genetic Intervention | Phenotypic Effect |
| HCC1395 | Inducible shRNA knockdown of TNK2 | Significant reduction in colony formation in soft agar. |
| SUM159 | Inducible shRNA knockdown of TNK2 | Significant reduction in colony formation in soft agar. |
| HCC1395 | Inducible shRNA knockdown of TNK2 | Increased cell doubling time (reduced proliferation). |
Table 2: Phenotypic Effects of TNK2 Knockdown in TNBC Cell Lines. Data sourced from a study on TNBC.[7]
Visualizing the TNK2 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental strategies for on-target validation, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Simplified TNK2 (ACK1) Signaling Pathway.
Figure 2: Experimental Workflow for On-Target Validation.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the on-target effects of this compound by comparing its activity with genetic knockdown or knockout of TNK2.
Protocol 1: TNK2 Knockdown using shRNA and Cell Viability Assay
Objective: To determine if the genetic knockdown of TNK2 phenocopies the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., HCC1395)
-
Lentiviral particles containing shRNA targeting TNK2 and a non-targeting control shRNA
-
Polybrene
-
Puromycin
-
Cell culture medium and supplements
-
96-well plates
-
MTS reagent
-
Plate reader
Methodology:
-
Lentiviral Transduction: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL). c. Add the lentiviral particles for TNK2 shRNA or control shRNA at a multiplicity of infection (MOI) optimized for the cell line. d. Incubate for 24 hours. e. Replace the virus-containing medium with fresh complete medium.
-
Selection of Stable Cell Lines: a. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. b. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated. c. Expand the puromycin-resistant cells to establish stable TNK2 knockdown and control cell lines.
-
Validation of TNK2 Knockdown: a. Confirm the reduction of TNK2 protein expression in the stable cell lines by Western blot analysis (see Protocol 2).
-
Cell Viability Assay: a. Seed the stable TNK2 knockdown and control cell lines in 96-well plates at an appropriate density. b. At desired time points (e.g., 24, 48, 72 hours), add MTS reagent to the wells according to the manufacturer's instructions. c. Incubate for 1-4 hours at 37°C. d. Measure the absorbance at 490 nm using a plate reader. e. Compare the viability of TNK2 knockdown cells to the control cells.
Protocol 2: TNK2 Knockout using CRISPR/Cas9 and Western Blot Validation
Objective: To generate a TNK2 knockout cell line to serve as a negative control for this compound treatment and to confirm the on-target effect.
Materials:
-
Cancer cell line of interest
-
CRISPR/Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of TNK2
-
Lipofectamine or other transfection reagent
-
Fluorescence-activated cell sorter (FACS) if the plasmid contains a fluorescent marker
-
96-well plates for single-cell cloning
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibody against TNK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Transfection with CRISPR/Cas9: a. Seed cells in a 6-well plate. b. Transfect the cells with the TNK2-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Isolation of Single-Cell Clones: a. 48 hours post-transfection, if the plasmid expresses a fluorescent marker (e.g., GFP), use FACS to sort single GFP-positive cells into individual wells of a 96-well plate. b. Alternatively, perform serial dilution to seed single cells into 96-well plates. c. Culture the single cells to expand into clonal populations.
-
Screening for TNK2 Knockout Clones by Western Blot: a. Lyse a portion of the cells from each expanded clone using a suitable lysis buffer. b. Determine the protein concentration of each lysate. c. Separate equal amounts of protein from each clone by SDS-PAGE. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane and then incubate with a primary antibody specific for TNK2. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using a chemiluminescent substrate and an imaging system. h. Identify clones that show a complete absence of the TNK2 protein band compared to the wild-type control.[11]
-
Phenotypic Analysis of Knockout Clones: a. Use the validated TNK2 knockout clones in cell-based assays (e.g., proliferation, migration) and compare their phenotype to wild-type cells treated with this compound. A lack of response to this compound in the knockout cells would strongly support an on-target mechanism.
Conclusion
Validating the on-target effects of a kinase inhibitor like this compound is a critical step in its preclinical development. The use of genetic approaches, such as shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the intended target, TNK2, provides a robust framework for confirming that the observed cellular phenotypes are a direct consequence of on-target inhibition. By comparing the effects of pharmacological inhibition with genetic perturbation, researchers can build a strong case for the specificity and mechanism of action of their compound, ultimately increasing the confidence in its therapeutic potential.
References
- 1. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. How to Validate a CRISPR Knockout [biognosys.com]
- 7. researchgate.net [researchgate.net]
- 8. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 11. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of the Off-Target Kinase Inhibition Profiles of XMD8-87 and Bosutinib
For Immediate Release
This guide provides a detailed comparison of the off-target kinase inhibition profiles of two prominent kinase inhibitors, XMD8-87 and bosutinib. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to offer an objective assessment of the selectivity of these compounds.
Introduction
Targeted kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, the therapeutic window and side-effect profile of these drugs are intrinsically linked to their selectivity across the human kinome. Off-target inhibitions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide focuses on this compound, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2, also known as ACK1), and bosutinib, a dual inhibitor of Src and Abl kinases. By examining their respective off-target profiles, we aim to provide a valuable resource for informed decision-making in research and development.
Quantitative Kinase Inhibition Profiles
The following tables summarize the off-target kinase inhibition data for this compound and bosutinib. The data for this compound is presented as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), providing a measure of binding affinity and inhibitory potency, respectively. For bosutinib, the data is presented as the percentage of remaining kinase activity at two different concentrations, offering a snapshot of its inhibitory spectrum at those concentrations.
Table 1: Off-Target Kinase Inhibition Profile of this compound
| Off-Target Kinase | Assay Type | Kd (nM) | IC50 (nM) |
| BRK | Ambit binding assay | 37 | 47 |
| CSF1R | Ambit binding assay | 330 | 428 |
| DCAMKL1 | Ambit binding assay | 280 | - |
| DCAMKL2 | Ambit binding assay | 690 | 3200 |
| FRK | Ambit binding assay | 96 | 264 |
| GAK | Ambit binding assay | 270 | - |
| TNK1 | Ambit binding assay | 110 | - |
| Data sourced from a DiscoverX KINOMEscan assay.[1] |
Table 2: Off-Target Kinase Inhibition Profile of Bosutinib
| Off-Target Kinase | Remaining Activity at 1 µM (%) | Remaining Activity at 10 µM (%) |
| ABL1 | <5 | <5 |
| SRC | <5 | <5 |
| LCK | <5 | <5 |
| HCK | <5 | <5 |
| FYN | <5 | <5 |
| YES1 | <5 | <5 |
| BLK | <5 | <5 |
| FGR | <5 | <5 |
| TEC | <5 | <5 |
| BTK | <5 | <5 |
| BMX | <5 | <5 |
| TXK | <5 | <5 |
| ITK | <5 | <5 |
| CSK | <5 | <5 |
| EPHA1 | <5 | <5 |
| EPHA2 | <5 | <5 |
| EPHA3 | <5 | <5 |
| EPHA4 | <5 | <5 |
| EPHA5 | <5 | <5 |
| EPHA6 | <5 | <5 |
| EPHA7 | <5 | <5 |
| EPHA8 | <5 | <5 |
| EPHB1 | <5 | <5 |
| EPHB2 | <5 | <5 |
| EPHB3 | <5 | <5 |
| EPHB4 | <5 | <5 |
| EPHB6 | <5 | <5 |
| DDR1 | <5 | <5 |
| DDR2 | <5 | <5 |
| TIE1 | <5 | <5 |
| TIE2/TEK | <5 | <5 |
| STK24 (MST3) | <5 | <5 |
| STK25 (YSK1) | <5 | <5 |
| STK3 (MST2) | <5 | <5 |
| STK4 (MST1) | <5 | <5 |
| CAMK2G | <5 | <5 |
| TAOK3 | 69 | 3.5 |
| PRKAA1 (AMPK) | 60 | 12.5 |
| MAP2K1 (MEK1) | <50 | <50 |
| Data from a large-scale in vitro kinase assay against 272 recombinant kinases.[2][3] Over half of the overlapping kinases in a parallel chemical proteomic investigation were completely inhibited by 1µM bosutinib.[2] IC50 values were also obtained for several of these kinases.[2] |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding their biological effects. A widely used method for this is the KINOMEscan™ assay, which is an active site-directed competition binding assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Key Steps:
-
Preparation of Reagents: DNA-tagged kinases, an immobilized broad-spectrum kinase inhibitor (ligand), and the test compound are prepared in appropriate buffers.
-
Binding Reaction: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase.
-
Washing: Unbound kinase is removed by washing the solid support.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR. The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound.
-
Data Analysis: The "percent of control" values are used to determine the binding affinity (Kd) of the compound for each kinase. A lower percentage of control indicates a higher binding affinity. For determining IC50 values, a similar principle is applied in enzymatic assays where the concentration of the inhibitor required to reduce the kinase activity by 50% is measured.
Signaling Pathway Visualizations
To visualize the biological context of the on- and off-target inhibition profiles, the following diagrams illustrate the key signaling pathways associated with the primary targets and major off-targets of this compound and bosutinib.
Experimental workflow for KINOMEscan.
This compound: TNK2 (ACK1) and Off-Target Signaling Pathways
This compound is a potent inhibitor of TNK2 (ACK1), a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, migration, and survival. Its major off-targets include BRK, CSF1R, and FRK.
Signaling pathways of this compound targets.
Bosutinib: Src/Abl and Off-Target Signaling Pathways
Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases, which are key regulators of cell proliferation, survival, and adhesion. Notable off-targets of bosutinib include the STE20 kinases and CAMK2G.
References
- 1. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 2. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fyn-related kinase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Handling and Disposal of XMD8-87: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential logistical and safety information for the potent and selective Ack1 (TNK2) inhibitor, XMD8-87, with a focus on its proper disposal.
This compound is a valuable tool in cancer research, demonstrating inhibition of cancer cell growth and blocking the proliferation of TNK2 mutant cell lines.[1] Adherence to strict safety protocols is crucial when handling this and any other laboratory chemical. While specific disposal instructions are found in the Safety Data Sheet (SDS) provided by the supplier, this guide offers a comprehensive overview based on general best practices for chemical waste disposal.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₇O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 445.52 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1234480-46-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Purity | ≥98% (HPLC) | --INVALID-LINK-- |
| Solubility | DMSO: 57 mg/mL (127.93 mM) Ethanol: 4 mg/mL (8.98 mM) Water: Insoluble | --INVALID-LINK-- |
| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 1 month. Aliquot to avoid multiple freeze/thaw cycles. | --INVALID-LINK-- |
Proper Disposal Procedures
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier before disposal. The following are general guidelines for the disposal of chemical kinase inhibitors and should be adapted to comply with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and properly sealed.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or rinsates, in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but always check institutional guidelines.
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal company.
Step 4: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Kinase Assay
This protocol is a generalized procedure for determining the inhibitory activity of this compound against its target kinase, TNK2.
-
Reagents and Materials:
-
Recombinant human TNK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration equal to its Km for TNK2
-
Substrate peptide
-
This compound stock solution (in DMSO)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A common starting concentration is 1 µM, with 3-fold serial dilutions.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the TNK2 enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture to the wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, with a plate reader.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[2]
-
Cell Viability Assay (MTS-based)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for an additional 1-3 hours to allow for the conversion of the MTS reagent by viable cells into a formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of this compound.[2]
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language).
Caption: The TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro kinase and cell viability assays with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
